Pencycuron-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H21ClN2O |
|---|---|
Molecular Weight |
333.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea |
InChI |
InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23)/i1D,2D,3D,6D,7D |
InChI Key |
OGYFATSSENRIKG-FSTBWYLISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(CC2=CC=C(C=C2)Cl)C3CCCC3)[2H])[2H] |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Pencycuron-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pencycuron-d5 is the deuterium-labeled analog of Pencycuron, a phenylurea fungicide effective against a range of fungal pathogens. This technical guide provides an in-depth overview of this compound, with a focus on its chemical properties, proposed synthesis, and its primary application as an internal standard in analytical chemistry. Detailed methodologies for its use in mass spectrometry-based quantification are presented, along with a summary of the metabolic fate of its non-deuterated counterpart, Pencycuron. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their studies.
Introduction
Pencycuron is a non-systemic fungicide belonging to the benzoylurea class of pesticides.[1] Its mode of action involves the inhibition of fungal cell wall synthesis, making it effective against various fungal diseases in crops.[1] this compound is a stable isotope-labeled version of Pencycuron, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it shares very similar chemical and physical properties with the parent compound but is distinguishable by its higher mass.[1] The use of deuterated internal standards is a well-established technique to improve the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for the development of analytical methods and for understanding its behavior in various experimental systems.
| Property | Value | Reference |
| Chemical Name | Urea, N-[(4-chlorophenyl)methyl]-N-cyclopentyl-N′-(phenyl-d5)- | MedChemExpress Certificate of Analysis |
| Molecular Formula | C₁₉H₁₆D₅ClN₂O | MedChemExpress Certificate of Analysis |
| Molecular Weight | 333.87 g/mol | MedChemExpress Certificate of Analysis |
| Purity | 99.90% | MedChemExpress Certificate of Analysis |
| Isotopic Enrichment | 98.29% | MedChemExpress Certificate of Analysis |
| Appearance | White to off-white solid | MedChemExpress Certificate of Analysis |
Synthesis
Proposed Synthesis of this compound
Step 1: Synthesis of Phenyl-d5-isocyanate
Aniline-d5 can be reacted with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent to yield phenyl-d5-isocyanate.
Step 2: Synthesis of N-(4-chlorobenzyl)cyclopentanamine
This intermediate can be synthesized via reductive amination of cyclopentanone with 4-chlorobenzylamine.
Step 3: Reaction to form this compound
N-(4-chlorobenzyl)cyclopentanamine is then reacted with phenyl-d5-isocyanate in a suitable aprotic solvent to yield this compound.
References
Pencycuron-d5: A Technical Guide for Researchers
CAS Number: 83286-58-2
This technical guide provides an in-depth overview of Pencycuron-d5, a deuterated analog of the fungicide Pencycuron. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines the compound's properties, its application as an internal standard in quantitative analysis, and the mode of action of its non-deuterated counterpart, Pencycuron.
Core Compound Data
This compound is the deuterium-labeled version of Pencycuron, a phenylurea fungicide effective against the plant pathogen Rhizoctonia solani.[1] The incorporation of five deuterium atoms into the phenyl group enhances its utility as an internal standard in mass spectrometry-based analytical methods by providing a distinct mass shift from the native compound.
Physicochemical Properties
A summary of the available physicochemical properties for both this compound and Pencycuron is presented below for comparative analysis.
| Property | This compound | Pencycuron |
| CAS Number | 83286-58-2[2] | 66063-05-6[3] |
| Molecular Formula | C₁₉H₁₆D₅ClN₂O[2] | C₁₉H₂₁ClN₂O[3] |
| Molecular Weight | 333.87 g/mol | 328.84 g/mol |
| Appearance | White to off-white solid | Pure white crystalline substance |
| Purity | 99.90% | Not specified in retrieved results |
| Isotopic Enrichment | 98.29% | Not applicable |
| Melting Point | Not specified in retrieved results | 129 - 134 °C |
| Solubility | Not specified in retrieved results | Soluble in dichloromethane, slightly soluble in toluene, and insoluble in water. |
Mechanism of Action
Pencycuron acts as a non-systemic, protective fungicide. Its primary mode of action is the inhibition of mitosis and cell division within the target fungal cells. This is thought to occur through the disruption of microtubule assembly, a critical process for the formation of the mitotic spindle during cell division. By interfering with this pathway, Pencycuron effectively halts the growth and proliferation of the fungus.
Experimental Protocols
This compound is primarily utilized as an internal standard for the quantitative analysis of Pencycuron residues in various matrices, such as agricultural products. The following protocol is a representative example of an analytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for pesticide residue analysis.
Protocol: Quantitative Analysis of Pencycuron using this compound Internal Standard by LC-MS/MS
This protocol is adapted from a method for the analysis of pencycuron in eggplant.
1. Preparation of Standard Solutions:
-
Pencycuron Stock Solution (1000 mg/L): Accurately weigh and dissolve the Pencycuron analytical standard in acetone.
-
This compound Internal Standard (IS) Stock Solution (1000 mg/L): Accurately weigh and dissolve this compound in a suitable solvent such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Pencycuron stock solution with an appropriate solvent (e.g., acetonitrile).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) for spiking into all samples and calibration standards.
2. Sample Preparation (QuEChERS Method):
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the this compound internal standard spiking solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃C₆H₅O₇·2H₂O, and 0.5 g Na₂HC₆H₅O₇·1.5H₂O).
-
Shake vigorously for 1 minute and centrifuge.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (dSPE) tube containing sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interfering matrix components.
-
Vortex and centrifuge.
-
The final extract is then ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a suitable C18 reversed-phase column with a gradient elution program using mobile phases such as water with formic acid and acetonitrile.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Pencycuron and this compound. The distinct mass of this compound allows for its separation from the analyte of interest and other matrix components.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of Pencycuron to the peak area of this compound against the concentration of the Pencycuron standards. The concentration of Pencycuron in the samples is then determined from this calibration curve.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Pencycuron residues in various matrices. Its use as an internal standard corrects for variations in sample preparation and instrument response, leading to high-quality analytical data. Understanding the mode of action of Pencycuron provides valuable context for its application and the importance of monitoring its residues in agricultural and environmental samples. This technical guide serves as a foundational resource for researchers working with this important analytical standard.
References
An In-depth Technical Guide to the Isotopic Labeling of Pencycuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencycuron, a phenylurea fungicide, is utilized to control diseases caused by Rhizoctonia solani and Pellicularia spp. in various crops.[1] Understanding its metabolic fate, environmental distribution, and mechanism of action is crucial for assessing its efficacy and safety. Isotopic labeling is an indispensable technique for these investigations, allowing researchers to trace the molecule through complex biological and environmental systems.[2][3] This guide provides a comprehensive overview of potential strategies for the isotopic labeling of Pencycuron with stable isotopes (¹³C, ²H) and radioisotopes (¹⁴C), including detailed hypothetical experimental protocols and data presentation.
The core structure of Pencycuron, 1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea, offers several sites for isotopic labeling. The choice of isotope and labeling position depends on the specific research question. For instance, ¹⁴C-labeling is ideal for quantitative analysis in mass balance and metabolism studies due to the ease of detection by liquid scintillation counting.[4][5] Stable isotopes like ¹³C and ²H are employed in metabolic pathway elucidation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, avoiding the complexities of handling radioactive materials.
Labeling Strategies and Synthetic Pathways
The synthesis of Pencycuron generally involves the reaction of N-(4-chlorobenzyl)cyclopentylamine with phenyl isocyanate. This synthetic route provides two primary opportunities for introducing isotopic labels: within the N-(4-chlorobenzyl)cyclopentylamine moiety or the phenyl isocyanate moiety.
Carbon-14 (¹⁴C) Labeling
For metabolism and environmental fate studies, labeling with ¹⁴C is a common approach. A practical strategy is to introduce the ¹⁴C label into the phenyl isocyanate precursor, as [¹⁴C]aniline is a commercially available starting material.
Proposed Synthetic Pathway for [phenyl-¹⁴C]-Pencycuron:
Caption: Figure 1: Proposed synthesis of [phenyl-¹⁴C]-Pencycuron.
Experimental Protocol: Synthesis of [phenyl-¹⁴C]-Pencycuron
-
Synthesis of [U-¹⁴C]Phenyl isocyanate: To a solution of [U-¹⁴C]aniline (specific activity, 50 mCi/mmol) in toluene, triphosgene is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for 3 hours. The solvent is removed under reduced pressure to yield [U-¹⁴C]phenyl isocyanate.
-
Synthesis of [phenyl-¹⁴C]-Pencycuron: A solution of N-(4-chlorobenzyl)cyclopentylamine in toluene is added dropwise to a solution of [U-¹⁴C]phenyl isocyanate in toluene at room temperature. The reaction mixture is stirred for 12 hours. The resulting precipitate is filtered, washed with cold toluene, and dried under vacuum to afford [phenyl-¹⁴C]-Pencycuron.
-
Purification and Analysis: The product is purified by recrystallization from ethanol. Radiochemical purity is determined by radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (HPLC) with a radioactivity detector. Specific activity is determined by liquid scintillation counting.
Table 1: Hypothetical Data for [phenyl-¹⁴C]-Pencycuron Synthesis
| Parameter | Value |
| Starting Material | [U-¹⁴C]Aniline |
| Specific Activity of Precursor | 50 mCi/mmol |
| Radiochemical Yield | 85% |
| Radiochemical Purity | >98% |
| Specific Activity of Product | 48 mCi/mmol |
Carbon-13 (¹³C) Labeling
¹³C-labeling is valuable for mechanistic studies and metabolite identification using MS and NMR. The label can be introduced at various positions. A versatile approach is to label the carbonyl carbon of the urea moiety using ¹³C-labeled phosgene or a phosgene equivalent.
Proposed Synthetic Pathway for [carbonyl-¹³C]-Pencycuron:
Caption: Figure 2: Proposed synthesis of [carbonyl-¹³C]-Pencycuron.
Experimental Protocol: Synthesis of [carbonyl-¹³C]-Pencycuron
-
Synthesis of Phenyl [¹³C]isocyanate: A solution of aniline in dichloromethane is added to a solution of [¹³C]phosgene (20% in toluene) at 0 °C. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated to give phenyl [¹³C]isocyanate.
-
Synthesis of [carbonyl-¹³C]-Pencycuron: To a solution of phenyl [¹³C]isocyanate in dichloromethane, a solution of N-(4-chlorobenzyl)cyclopentylamine and triethylamine is added. The reaction is stirred at room temperature overnight. The reaction mixture is washed with water, dried over sodium sulfate, and the solvent is evaporated.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The isotopic enrichment and purity are determined by LC-MS and ¹³C-NMR.
Table 2: Hypothetical Data for [carbonyl-¹³C]-Pencycuron Synthesis
| Parameter | Value |
| Starting Material | [¹³C]Phosgene |
| Isotopic Purity of Precursor | 99 atom % ¹³C |
| Chemical Yield | 90% |
| Chemical Purity | >99% |
| Isotopic Enrichment of Product | 99 atom % ¹³C |
Deuterium (²H) Labeling
Deuterium labeling is often used to investigate metabolic pathways and can enhance the metabolic stability of a drug by exploiting the kinetic isotope effect. The cyclopentyl ring is a potential site for deuteration.
Proposed Synthetic Pathway for [cyclopentyl-d₈]-Pencycuron:
Caption: Figure 3: Proposed synthesis of [cyclopentyl-d₈]-Pencycuron.
Experimental Protocol: Synthesis of [cyclopentyl-d₈]-Pencycuron
-
Synthesis of N-(4-chlorobenzyl)cyclopentylamine-d₈: To a solution of cyclopentanone-d₈ and 4-chlorobenzylamine in deuterated methanol (CD₃OD), sodium cyanoborodeuteride (NaBD₃CN) is added. The mixture is stirred at room temperature for 24 hours. The solvent is removed, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give the deuterated amine.
-
Synthesis of [cyclopentyl-d₈]-Pencycuron: The procedure is analogous to the synthesis of the ¹⁴C-labeled compound, using N-(4-chlorobenzyl)cyclopentylamine-d₈ and phenyl isocyanate.
-
Purification and Analysis: Purification is achieved by column chromatography. Isotopic enrichment is determined by ¹H-NMR (observing the disappearance of the cyclopentyl protons) and mass spectrometry.
Table 3: Hypothetical Data for [cyclopentyl-d₈]-Pencycuron Synthesis
| Parameter | Value |
| Starting Material | Cyclopentanone-d₈ |
| Isotopic Purity of Precursor | 98 atom % D |
| Chemical Yield | 75% |
| Chemical Purity | >99% |
| Isotopic Enrichment of Product | >97 atom % D |
Experimental Workflow for a Typical Metabolism Study
The following workflow illustrates the use of isotopically labeled Pencycuron in a hypothetical in vitro metabolism study using liver microsomes.
Caption: Figure 4: General workflow for a metabolism study.
This technical guide provides a framework for the isotopic labeling of Pencycuron. The described synthetic strategies for introducing ¹⁴C, ¹³C, and ²H isotopes are based on established chemical principles and can be adapted for specific research needs. The detailed, albeit hypothetical, experimental protocols and data tables offer a practical starting point for researchers in agrochemistry, environmental science, and drug metabolism. The successful synthesis and application of isotopically labeled Pencycuron will undoubtedly facilitate a deeper understanding of its biological and environmental interactions.
References
- 1. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of carbon-14-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GMP synthesis of carbon-14 labelled substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Pencycuron-d5 Safety Data Sheet: A Technical Guide
Chemical Identification and Physical Properties
Pencycuron-d5 is the deuterated form of Pencycuron, a phenylurea fungicide. The deuterium labeling makes it a useful internal standard for quantitative analysis by NMR, GC-MS, or LC-MS and as a tracer in metabolic studies.[1] Pencycuron acts by inhibiting the synthesis of fungal cell walls and is effective against diseases caused by Rhizoctonia solani and Pellicularia spp.[1][2]
Table 1: Physical and Chemical Properties of this compound and Pencycuron
| Property | This compound | Pencycuron |
| Molecular Formula | C₁₉H₁₆D₅ClN₂O | C₁₉H₂₁ClN₂O |
| Molecular Weight | 333.87 g/mol | 328.84 g/mol [1] |
| CAS Number | 83286-58-2 | 66063-05-6[1] |
| Appearance | Solid, White to off-white | Pure white crystalline substance |
| Melting Point | Not available | 129 - 134 °C |
| Boiling Point | Not available | 528.5 °C at 760 mmHg |
| Density | Not available | 1.22 g/cm³ |
| Water Solubility | Not available | 0.3 mg/L at 20 °C |
| Solubility in Organic Solvents | Soluble in DMSO | Soluble in dichloromethane; slightly soluble in toluene |
| Vapor Pressure | Not available | 5 x 10⁻¹⁰ Pa at 20 °C |
| Octanol/Water Partition Coefficient (log P) | Not available | 5.39 |
| Stability | Stable under recommended storage conditions. | Hydrolysis half-life: 280 days at pH 4, 22 years at pH 7, and 17 years at pH 9. |
Toxicological Data
Detailed toxicological studies specifically for this compound are not publicly available. The data presented below is for the parent compound, Pencycuron. It is generally considered to have low acute toxicity to mammals.
Table 2: Toxicological Data for Pencycuron
| Endpoint | Species | Route of Administration | Value | Reference |
| Acute Oral LD50 | Rat, Mouse, Dog | Oral | >5000 mg/kg | |
| Acute Oral LD50 | Cat | Oral | >1000 mg/kg | |
| Acute Dermal LD50 | Rat, Mouse | Dermal | >2000 mg/kg (24 hours) | |
| Skin Irritation | Not specified | Dermal | No irritation | |
| Eye Irritation | Not specified | Ocular | No irritation | |
| Genotoxicity | Human mononuclear white blood cells and hepatocytes (in vitro) | Not applicable | Dose-dependent DNA damage observed in some assays | |
| Carcinogenicity | Not specified | Not specified | No teratogenic or mutagenic effects reported | |
| Acceptable Daily Intake (ADI) | Human | Oral | 0.2 mg/kg bw/day | |
| Acceptable Operator Exposure Level (AOEL) | Human | Dermal/Inhalation | 0.15 mg/kg bw/day |
A study on the genotoxic effects of pencycuron on human mononuclear white blood cells and HepG2 cells in vitro showed a dose-dependent increase in DNA damage in some, but not all, assays. This suggests a potential for genotoxicity that may warrant further investigation.
Hazard Identification and Safety Precautions
Based on the available data for Pencycuron, the primary hazard is to the aquatic environment.
GHS Classification:
-
Hazardous to the aquatic environment, acute hazard: Category 1
-
Hazardous to the aquatic environment, long-term hazard: Category 1
Signal Word: Warning
Hazard Statements:
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P273: Avoid release to the environment.
-
P391: Collect spillage.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Caption: GHS Hazard Classifications for Pencycuron.
Experimental Protocols
Detailed experimental protocols for the safety testing of this compound are not available in the public domain. The toxicological data for Pencycuron are likely derived from standardized OECD guidelines for chemical safety testing. Below is a summary of the methodology for a pencycuron residue analysis study, which provides an example of a detailed experimental protocol.
Pencycuron Residue Analysis in Eggplant using LC-MS/MS
-
Objective: To evaluate the residue dynamics of pencycuron in eggplant and establish pre-harvest residue limits.
-
Sample Preparation:
-
Homogenize eggplant samples.
-
Extract pencycuron from the homogenized samples using an appropriate solvent.
-
Clean up the extract to remove interfering matrix components using graphitized carbon black (GCB).
-
-
LC-MS/MS Analysis:
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Ionization Mode: Positive ion mode.
-
Precursor Ion: [M+H]⁺.
-
Product Ions: m/z 125.1 (quantifier) and 218.2 (qualifier).
-
Calibration: A calibration curve was established over a concentration range of 0.005 to 0.5 mg/kg, with a coefficient of determination (r²) of 0.999.
-
-
Method Validation:
-
Limit of Quantification (LOQ): 0.005 mg/kg.
-
Recovery: 102.6% to 106.1%.
-
Relative Standard Deviation (RSD): 2.3% to 6.4%.
-
First Aid and Emergency Procedures
In case of exposure to this compound, the following first aid measures are recommended based on information for Pencycuron.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.
Caption: Workflow for handling potential exposure to this compound.
Ecological Information
Pencycuron is classified as very toxic to aquatic life with long-lasting effects. Care should be taken to prevent its release into the environment.
Table 3: Ecotoxicological Data for Pencycuron
| Organism | Test Type | Endpoint | Value | Reference |
| Birds | Chronic | Not specified | Moderately toxic | |
| Fish | Acute | Not specified | Moderately toxic | |
| Fish | Chronic | Not specified | Moderately toxic | |
| Daphnia | Acute | Not specified | Moderately toxic | |
| Daphnia | Chronic | Not specified | Moderately toxic | |
| Honeybees | Acute Oral | Not specified | Moderately toxic | |
| Earthworms | Chronic | Not specified | Moderately toxic | |
| Persistence | Soil | Moderately persistent | ||
| Persistence | Water | Slightly more persistent than in soil | ||
| Bioaccumulation | Not specified | Not expected to bioaccumulate |
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. For operations where dust generation is likely, a NIOSH-approved respirator is recommended.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow product to enter drains, sewers, or waterways.
This technical guide provides a summary of the available safety-related information for this compound, primarily based on data for its non-deuterated analogue. It is imperative for all users to consult the official Safety Data Sheet provided by their supplier and to conduct a thorough risk assessment before handling this chemical.
References
Commercial Suppliers of Pencycuron-d5: A Technical Guide
For researchers, scientists, and professionals engaged in drug development and analytical studies, the procurement of high-purity, isotopically labeled internal standards is a critical step. This technical guide provides an in-depth overview of the commercial availability of Pencycuron-d5, a deuterated analog of the fungicide Pencycuron. This guide is intended to streamline the selection of a suitable supplier by presenting key technical data and outlining a logical procurement workflow.
Introduction to this compound
This compound is the deuterium-labeled version of Pencycuron, a phenylurea fungicide. The incorporation of five deuterium atoms into the phenyl group creates a stable, heavier isotope of the molecule. This mass difference allows this compound to be used as an internal standard in quantitative analytical techniques, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its primary application is in residue analysis of the parent compound, Pencycuron, in various matrices, and in pharmacokinetic studies. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.
Commercial Availability and Supplier Specifications
A comprehensive search has identified a primary commercial supplier for this compound. While many chemical suppliers offer the non-deuterated form, Pencycuron, the deuterated analog appears to be a more specialized research chemical with limited commercial availability.
Data Summary of this compound Suppliers
| Supplier | Catalog Number | Purity (LCMS) | Isotopic Enrichment | Available Quantities | CAS Number |
| MedChemExpress | HY-B2048S | 99.90%[1][2] | 98.29%[3] | 1 mg, 5 mg, 10 mg[1] | 83286-58-2[1] |
Note: Data is based on publicly available information and may be subject to change. It is recommended to contact the supplier directly for the most current specifications and pricing.
Technical Data from Certificate of Analysis
A certificate of analysis for this compound from MedChemExpress provides the following key technical details:
-
Chemical Name: Urea, N-[(4-chlorophenyl)methyl]-N-cyclopentyl-N′-(phenyl-d5)-
-
Molecular Formula: C₁₉H₁₆D₅ClN₂O
-
Molecular Weight: 333.87
-
Appearance: White to off-white solid
-
Analytical Data:
-
¹H NMR Spectrum: Consistent with structure
-
LCMS: Consistent with structure
-
-
Storage Conditions:
-
Powder: -20°C for 3 years
-
In solvent: -80°C for 6 months, -20°C for 1 month
-
Experimental Protocols
While a specific, detailed experimental protocol for the use of this compound was not found in publicly available datasheets, the general methodology for using a deuterated internal standard in LC-MS/MS analysis is well-established. The following is a generalized workflow based on standard practices in the field.
General Protocol for this compound as an Internal Standard in LC-MS/MS Analysis
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of, for example, 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards and samples.
-
-
Sample Preparation:
-
To an aliquot of the sample matrix (e.g., plasma, tissue homogenate, environmental sample extract), add a known amount of the this compound working solution. The concentration of the internal standard should be consistent across all samples and calibration standards.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte (Pencycuron) and the internal standard (this compound).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate Pencycuron and this compound from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Pencycuron (Analyte): Determine the optimal precursor ion (e.g., [M+H]⁺) and the most intense and stable product ions.
-
This compound (Internal Standard): Determine the corresponding precursor ion (e.g., [M+5+H]⁺) and its product ions.
-
-
Acquire data for the calibration curve standards and the unknown samples.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Pencycuron) to the internal standard (this compound) for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Logical Workflow for Supplier Selection
The process of selecting a commercial supplier for a critical reagent like this compound should be systematic to ensure the quality and reliability of the research data. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a commercial supplier for this compound.
Conclusion
The availability of high-quality this compound is essential for researchers conducting sensitive and accurate quantitative analyses of its non-deuterated counterpart. This guide has identified MedChemExpress as a commercial supplier and has presented its key technical specifications. While the commercial landscape for this specific deuterated compound appears limited, the provided information and the logical workflow for supplier selection should serve as a valuable resource for scientists and drug development professionals. It is always recommended to directly contact potential suppliers to obtain the most current and comprehensive technical information before making a procurement decision.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Pencycuron-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Pencycuron-d5, an isotopically labeled form of the fungicide Pencycuron. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical data, including experimental methodologies and pathway visualizations. This compound serves as a crucial internal standard for quantitative analysis in various research applications due to its distinct mass.[1]
Core Physical and Chemical Properties
This compound is the deuterium-labeled version of Pencycuron, a non-systemic phenylurea fungicide.[1][2] The deuteration is typically on the phenyl ring, which allows for its use as an internal standard in mass spectrometry-based analyses.[1][3] The physical and chemical properties of this compound are nearly identical to those of its non-deuterated counterpart, with the primary difference being its molecular weight.
Quantitative Data Summary
The following tables summarize the key physical and chemical data for both this compound and Pencycuron for comparative purposes.
Table 1: Identifiers and Molecular Properties
| Property | This compound | Pencycuron | Reference(s) |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-(phenyl-d5)urea | 1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea | |
| CAS Number | 83286-58-2 | 66063-05-6 | |
| Molecular Formula | C₁₉H₁₆D₅ClN₂O | C₁₉H₂₁ClN₂O | |
| Molecular Weight | 333.87 g/mol | 328.84 g/mol | |
| Canonical SMILES | ClC(C=C1)=CC=C1CN(C2CCCC2)C(NC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=O | C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| InChIKey | OGYFATSSENRIKG-UHFFFAOYSA-N | OGYFATSSENRIKG-UHFFFAOYSA-N |
Table 2: Physicochemical Properties (Data primarily for Pencycuron)
| Property | Value | Conditions | Reference(s) |
| Appearance | White to off-white crystalline solid | Ambient | |
| Melting Point | 129 - 135 °C | - | |
| Boiling Point | 528.5 ± 42.0 °C | Predicted | |
| Water Solubility | 0.3 mg/L | 20 °C | |
| Solubility (Organic) | Soluble in dichloromethane; slightly soluble in toluene, chloroform, methanol. | Ambient | |
| Vapor Pressure | 5 x 10⁻¹⁰ Pa | 20 °C | |
| Stability in Water | DT₅₀: 280 days (pH 4), 22 years (pH 7), 17 years (pH 9) | - |
Mechanism of Action
Pencycuron is a protective, non-systemic fungicide highly specific to pathogens like Rhizoctonia solani. Its fungicidal activity stems from the inhibition of fungal cell growth.
The primary mechanism involves the disruption of essential cellular processes. Pencycuron inhibits cell division (mitosis) by interfering with the assembly of β-tubulin, a critical component of the microtubule cytoskeleton. This disruption prevents the proper formation of the mitotic spindle, leading to an arrest of the cell cycle and ultimately impeding the growth of the fungal mycelia.
Experimental Protocols
Detailed experimental protocols for the synthesis or property determination of this compound are not widely published. However, analytical methods for the detection and quantification of its non-deuterated form, which rely on this compound as an internal standard, are well-documented.
Analytical Method: Pencycuron Residue Analysis in Eggplant via LC-MS/MS
This protocol outlines a validated method for determining Pencycuron residues in a complex matrix like eggplant, a common application where this compound would be used as an internal standard.
Objective: To accurately quantify Pencycuron residues using a sensitive LC-MS/MS method.
Methodology:
-
Sample Preparation (QuEChERS-based):
-
Homogenize 10 g of eggplant sample with 10 mL of acetonitrile.
-
Add magnesium sulfate and sodium chloride to induce phase separation.
-
Centrifuge the mixture to separate the acetonitrile layer (containing the analyte).
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile extract to a d-SPE tube.
-
The tube contains primary secondary amine (PSA) sorbent to remove fatty acids and sugars, and graphitized carbon black (GCB) to remove pigments and sterols.
-
Vortex and centrifuge the sample.
-
-
LC-MS/MS Analysis:
-
Dilute the final extract with an appropriate solvent. At this stage, a known concentration of this compound is added as an internal standard.
-
Inject the sample into an LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of water and methanol (both with formic acid and ammonium formate).
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺
-
MRM Transitions (for Pencycuron): Monitor characteristic transitions, such as m/z 329.1 -> 125.1 (quantifier) and m/z 329.1 -> 218.2 (qualifier).
-
MRM Transitions (for this compound): Monitor the corresponding mass-shifted transitions, e.g., m/z 334.1 -> 125.1.
-
-
-
Quantification:
-
Calculate the concentration of Pencycuron in the original sample by comparing the peak area ratio of the analyte to the internal standard (this compound) against a matrix-matched calibration curve.
-
Synthesis and Metabolic Pathways
General Synthesis Route
The commercial production of Pencycuron involves a straightforward condensation reaction. The key step is the formation of the phenylurea structure from three primary reactants.
The synthesis proceeds by reacting:
-
4-chlorobenzylamine
-
Cyclopentylamine
-
Phenyl isocyanate
This reaction is typically performed under controlled temperature and solvent conditions to ensure a high yield and purity of the final product, N-[(4-chlorophenyl)methyl]-N-cyclopentyl-N′-phenylurea.
Metabolic Pathway
Studies on the metabolism of Pencycuron in mammals (e.g., rabbits) have shown that the compound undergoes hydroxylation. The primary metabolic transformation involves the hydroxylation of the cyclopentyl ring, resulting in metabolites such as cis- and trans-3-hydroxycyclopentyl pencycurons. These hydroxylated compounds are generally less fungicidally active than the parent molecule. Environmental degradation can also lead to other transformation products.
References
The Application of Deuterated Pencycuron in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated pencycuron, a stable isotope-labeled analog of the phenylurea fungicide pencycuron, serves as a powerful tool in agricultural and environmental research. This technical guide explores the core applications of deuterated pencycuron, focusing on its use as an internal standard for residue analysis and its role in elucidating metabolic pathways. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical implementation in the laboratory.
Introduction to Pencycuron and the Role of Deuteration
Pencycuron, or 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea, is a non-systemic fungicide primarily effective against diseases caused by Rhizoctonia solani and Pellicularia species.[1] Its mode of action involves the inhibition of mitosis and cell division within the target fungi.[2] The increasing use of pencycuron in agriculture necessitates robust analytical methods for monitoring its residues in environmental and food samples, as well as a thorough understanding of its metabolic fate.
Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, offers significant advantages in analytical and metabolic research.[3] Deuterated compounds are chemically identical to their non-deuterated counterparts but possess a greater mass. This mass difference allows for their differentiation by mass spectrometry, making them ideal internal standards for quantitative analysis.[4] Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can be exploited to study reaction mechanisms and metabolic pathways.[5]
This guide focuses on the practical applications of deuterated pencycuron, specifically Pencycuron-d5, in which five hydrogen atoms on the phenyl ring are replaced with deuterium.
Application I: Deuterated Pencycuron as an Internal Standard for Residue Analysis
The use of deuterated internal standards is a cornerstone of accurate and precise quantification of pesticide residues by chromatographic techniques coupled with mass spectrometry (LC-MS/MS and GC-MS). This compound, being chemically analogous to pencycuron, co-elutes with the analyte of interest and experiences similar matrix effects and variations in extraction efficiency, thus providing reliable correction for analytical variability.
Quantitative Data: Mass Spectrometry Parameters for Pencycuron Analysis
The following table summarizes typical mass spectrometry parameters for the analysis of pencycuron, which would be applicable for the detection of both pencycuron and its deuterated analog (with adjusted mass-to-charge ratios for the latter).
| Parameter | LC-MS/MS | GC-MS |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Electron Ionization (EI) |
| Precursor Ion (m/z) | 329.1 | Not Applicable |
| Product Ions (m/z) | 125.1 (Quantifier), 218.2 (Qualifier) | 125, 165, 262 |
| Collision Energy (eV) | Optimized for specific instrument (e.g., -24 for 125.1, -17 for 218.2) | Not Applicable |
| Dwell Time (ms) | 100-200 | 100-200 |
Table 1: Typical mass spectrometry parameters for the analysis of pencycuron. For this compound, the precursor and product ions would be shifted by +5 Da.
Experimental Protocol: Quantification of Pencycuron in Soil using LC-MS/MS with Deuterated Internal Standard
This protocol provides a general procedure for the analysis of pencycuron residues in soil.
2.2.1. Materials and Reagents
-
Pencycuron analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent
-
Syringe filters (0.22 µm)
2.2.2. Sample Preparation and Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile extract).
2.2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2.2.4. LC-MS/MS Analysis
-
Inject 5-10 µL of the final extract into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the transitions for both pencycuron and this compound using Multiple Reaction Monitoring (MRM) mode.
-
Quantify the concentration of pencycuron in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Application II: Elucidating Metabolic Pathways and Reaction Mechanisms
Deuterated pencycuron is an invaluable tool for studying its metabolism in various systems, including target fungi, soil microorganisms, and in vivo models. Isotopic labeling allows for the unequivocal identification of metabolites by mass spectrometry and can help to determine the kinetics of metabolic reactions.
Known and Potential Metabolites of Pencycuron
The primary metabolic pathway for pencycuron involves hydroxylation of the cyclopentyl ring. Other potential transformations include cleavage of the urea linkage and modifications to the phenyl and chlorobenzyl rings.
| Metabolite Name | Chemical Structure | Notes |
| Pencycuron | C19H21ClN2O | Parent compound |
| cis-3-Hydroxycyclopentyl Pencycuron | C19H21ClN2O2 | Major metabolite in Rhizoctonia solani |
| trans-3-Hydroxycyclopentyl Pencycuron | C19H21ClN2O2 | Major metabolite in Rhizoctonia solani |
| Pencycuron-descyclopentyl | C14H13ClN2O | Potential degradation product |
| Pencycuron-ketone | C19H19ClN2O2 | Potential oxidation product |
| Pencycuron-PB-amine | C7H8ClN | Potential degradation product |
Table 2: Known and potential metabolites of pencycuron.
Experimental Protocol: Fungal Metabolism of Deuterated Pencycuron
This protocol outlines a general procedure for studying the metabolism of deuterated pencycuron by Rhizoctonia solani.
3.2.1. Materials and Reagents
-
Rhizoctonia solani culture
-
Potato Dextrose Broth (PDB)
-
This compound
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
LC-MS/MS system
3.2.2. Fungal Culture and Treatment
-
Inoculate 100 mL of sterile PDB with a mycelial plug of R. solani.
-
Incubate at 25°C with shaking for 3-5 days to allow for sufficient mycelial growth.
-
Add this compound to the culture to a final concentration of 1-5 µg/mL.
-
Continue incubation and collect samples (mycelia and culture filtrate) at various time points (e.g., 0, 6, 12, 24, 48 hours).
3.2.3. Extraction of Metabolites
-
Separate the mycelia from the culture filtrate by vacuum filtration.
-
Lyophilize and grind the mycelia.
-
Extract the ground mycelia and the culture filtrate separately with ethyl acetate three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
3.2.4. Metabolite Identification
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the extract using LC-MS/MS.
-
Identify potential metabolites by searching for masses corresponding to expected biotransformations (e.g., hydroxylation, demethylation) of this compound. The presence of the d5-label will confirm that the detected compounds are metabolites of pencycuron.
References
- 1. Pencycuron | C19H21ClN2O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis of a 14C-labelled fungicide, N-(3, 5-dichlorophenyl)-1, 2-dimethylcyclopropane-1, 2-dicarboximide-(carbonyl-14C) (Sumilex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Analysis of Pencycuron in Agricultural Commodities using LC-MS/MS with Pencycuron-d5 as an Internal Standard
Introduction
Pencycuron is a phenylurea fungicide used to control diseases caused by Rhizoctonia solani and Pellicularia spp. in various crops.[1] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as Pencycuron-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is the gold standard for accurate and precise quantification.[2] This internal standard effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[3]
This application note details a robust and sensitive LC-MS/MS method for the quantification of pencycuron in a representative agricultural matrix, eggplant, using this compound as an internal standard. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and efficiency.
Experimental Protocol
Reagents and Materials
-
Pencycuron analytical standard (≥98.7% purity)
-
This compound internal standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Acetone (HPLC grade)
-
Methanol (LC-MS grade)
-
Formic acid (≥99%)
-
LC-MS grade water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent
-
C18 sorbent
-
0.22 µm syringe filters
Standard Solution Preparation
-
Pencycuron Stock Solution (1000 mg/L): Accurately weigh and dissolve the pencycuron standard in acetone.
-
This compound Internal Standard (IS) Stock Solution (1000 mg/L): Accurately weigh and dissolve the this compound standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of pencycuron by serial dilution of the stock solution with acetonitrile to concentrations ranging from 0.005 mg/L to 10 mg/L.[4]
-
IS Working Solution (1 mg/L): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Modified QuEChERS Method)
-
Homogenization: Homogenize a representative sample of the agricultural commodity (e.g., eggplant) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a precise volume of the this compound IS working solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA, GCB, and C18 sorbents. The use of GCB is particularly effective for removing pigments from matrices like eggplant.[4]
-
Vortex for 1 minute.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is suitable for this analysis.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid) is typically used.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both pencycuron and this compound need to be optimized. For pencycuron, transitions such as 329.3 > 125.1 and 329.3 > 218.2 have been reported. The transitions for this compound will have a higher mass-to-charge ratio for the precursor ion due to the deuterium labeling.
-
Data Presentation
The following tables summarize the expected performance of this analytical method based on validation data for pencycuron analysis.
Table 1: LC-MS/MS Method Validation Parameters for Pencycuron Analysis
| Parameter | Result |
| Linearity Range | 0.005 - 0.5 mg/kg |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
Data adapted from a study on pencycuron in eggplant.
Table 2: Recovery and Precision Data for Pencycuron
| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.01 | 102.6 | 6.4 |
| 0.1 | 106.1 | 2.3 |
Data adapted from a study on pencycuron in eggplant, demonstrating the effectiveness of the extraction and cleanup method.
Experimental Workflow Visualization
Caption: Workflow for Pencycuron Analysis using QuEChERS and LC-MS/MS.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly accurate, sensitive, and robust approach for the quantitative analysis of pencycuron in agricultural commodities. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring data of the highest quality for food safety monitoring and research in drug development. The modified QuEChERS protocol is effective for sample cleanup, and the method demonstrates excellent performance in terms of linearity, recovery, and precision.
References
Application Notes and Protocols for Pencycuron-d5 in Pesticide Residue Analysis
Introduction
Pencycuron is a phenylurea fungicide utilized to control fungal diseases in various agricultural products.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pencycuron in food commodities to ensure consumer safety.[3][4] Accurate and reliable quantification of pencycuron residues is therefore crucial. Pencycuron-d5, a deuterium-labeled stable isotope of pencycuron, serves as an ideal internal standard for pesticide residue analysis.[5] Its application in isotope dilution mass spectrometry (IDMS) enhances the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response. These application notes provide detailed protocols for the use of this compound in the quantitative analysis of pencycuron residues in agricultural matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled internal standard (e.g., this compound) to a sample before processing. The labeled standard is chemically identical to the analyte of interest (pencycuron) and thus behaves similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument performance.
Advantages of Using this compound as an Internal Standard:
-
High Accuracy and Precision: Minimizes errors arising from matrix effects and sample preparation inconsistencies.
-
Correction for Matrix Effects: Compensates for signal suppression or enhancement caused by co-eluting matrix components.
-
Improved Method Robustness: Provides more reliable and reproducible results across different sample types and batches.
Experimental Protocols
This section details the methodology for the analysis of pencycuron residues in agricultural products using this compound as an internal standard.
1. Materials and Reagents
-
Pencycuron analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Acetone (HPLC grade)
-
Formic acid (>99%)
-
LC-MS grade water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
C18 sorbent
2. Preparation of Standard Solutions
-
Pencycuron Stock Solution (1000 mg/L): Accurately weigh and dissolve the pencycuron analytical standard in acetone.
-
This compound Internal Standard Stock Solution (100 mg/L): Accurately weigh and dissolve the this compound internal standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of pencycuron by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.005 to 10 mg/L.
-
Internal Standard Working Solution (1 mg/L): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation (QuEChERS Method)
The following protocol is a general guideline based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.
-
Homogenization: Homogenize a representative portion of the agricultural commodity (e.g., eggplant, rice) to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 mg/L this compound internal standard working solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB for pigmented matrices like eggplant).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
4. LC-MS/MS Instrumental Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatograph.
-
Chromatographic Conditions (Example for Eggplant Matrix):
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile.
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both pencycuron and this compound. The specific transitions should be optimized for the instrument being used. An example for pencycuron is the transition from m/z 329.3 to 218.2.
-
Data Presentation
Table 1: Method Validation Parameters for Pencycuron Analysis
| Parameter | Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Linearity (r²) | Reference |
| Pencycuron | Eggplant | LC-MS/MS | 0.005 | 102.6 - 106.1 | 2.3 - 6.4 | 0.999 | |
| Pencycuron | Agricultural Products | GC-NPD | 0.02 | 79.6 - 112.1 | < 5 | > 0.9999 | |
| Pencycuron | Chinese Mustard, Rice | HPLC-UV | 0.05 | 88.3 - 94.8 | N/A | N/A |
Table 2: Residue Dynamics of Pencycuron in Eggplant
| Days After Treatment (DAT) | Residue Concentration (mg/kg) | Half-life (days) | Reference |
| 0 | 0.045 | 4.9 | |
| 14 | 0.006 | 4.9 |
Visualizations
Caption: Experimental workflow for pesticide residue analysis using this compound.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the quantification of pencycuron residues in diverse agricultural matrices. The protocols outlined, based on the established QuEChERS extraction and LC-MS/MS analysis, offer a reliable framework for researchers and analytical laboratories. The implementation of isotope dilution techniques is critical for generating high-quality data to ensure compliance with regulatory standards and to safeguard public health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Quantitative Analysis of Pencycuron in Soil Samples using Pencycuron-d5
Introduction
Pencycuron is a non-systemic fungicide used to control diseases caused by Rhizoctonia solani in various crops.[1] Its presence and persistence in soil are of environmental concern, necessitating sensitive and accurate analytical methods for its quantification. This document provides a detailed protocol for the quantitative analysis of pencycuron in soil samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with the aid of a deuterated internal standard, Pencycuron-d5. The use of an isotopically labeled internal standard is crucial for correcting matrix effects and variabilities in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analysis.
The methodology described herein is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by dispersive solid-phase extraction (d-SPE) cleanup.[2][3] This approach ensures high recovery of the analyte while effectively removing interfering matrix components.[3]
Experimental Protocols
1. Materials and Reagents
-
Pencycuron (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Magnesium sulfate (anhydrous, for analysis)
-
Sodium chloride (for analysis)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for soils with high pigment content)
-
C18 sorbent
-
Soil samples (air-dried and sieved through a 2-mm mesh)
2. Standard Solutions Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve pencycuron and this compound in methanol to prepare individual stock solutions of 1000 µg/mL. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of pencycuron in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate standard solution with acetonitrile to obtain concentrations ranging from 1 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare a 1 µg/mL spiking solution.
3. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
For soils with high organic matter or pigment content, 7.5 mg of GCB can be added.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
-
4. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, hold for 0.5 min, ramp to 5% A over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for pencycuron and this compound should be optimized by direct infusion of the standard solutions. Typical transitions are provided in the table below.
-
Data Presentation
Table 1: UPLC-MS/MS Parameters for Pencycuron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Pencycuron | 329.1 | 125.1 | 218.1 | 0.05 | 30 | 20 |
| This compound | 334.1 | 130.1 | 223.1 | 0.05 | 30 | 20 |
Table 2: Method Validation Data for Pencycuron in Soil
| Parameter | Result |
| Linearity Range | 1 - 100 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.0 ng/g |
| Recovery (%) at different spiking levels | |
| 1 ng/g | 95.2 ± 4.5 |
| 10 ng/g | 98.7 ± 3.8 |
| 100 ng/g | 101.5 ± 2.5 |
| Precision (RSD, %) | |
| Intra-day (n=5) | < 5% |
| Inter-day (n=15, 3 days) | < 10% |
| Matrix Effect (%) | -5 to +5 |
Note: The values presented in Table 2 are typical expected values for this type of analysis and should be verified through in-house validation.
Mandatory Visualization
Caption: Workflow for Pencycuron Analysis in Soil.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Pencycuron in Environmental Samples using Isotope Dilution Mass Spectrometry
Introduction
Pencycuron is a phenylurea fungicide used to control diseases caused by Rhizoctonia solani and Pellicularia spp. in various agricultural applications, including on potatoes, rice, and cotton.[1] Its presence in the environment, particularly in soil and water, is of regulatory and ecological concern. This application note details a robust and sensitive method for the quantitative analysis of pencycuron in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Pencycuron-d5. The use of an isotope dilution assay (IDA) is a highly accurate quantification technique that corrects for matrix effects and variations in sample preparation and instrument response.[2][3][4]
Principle
This method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for soil samples and solid-phase extraction (SPE) for water samples.[5] The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This compound is added to the samples at the beginning of the extraction process to serve as an internal standard, ensuring high accuracy and precision.
Application
This method is suitable for the determination of pencycuron residues in various environmental matrices, including:
-
Soil (loam, clay, sand)
-
Water (surface water, groundwater)
Quantitative Data Summary
The performance of the analytical method for pencycuron has been validated in agricultural commodities, and similar performance is expected in environmental matrices with appropriate validation.
Table 1: LC-MS/MS Method Performance for Pencycuron Analysis
| Parameter | Result | Reference |
| Limit of Quantification (LOQ) | 0.005 mg/kg | |
| Linearity (r²) | >0.999 | |
| Recovery | 102.6% - 106.1% | |
| Relative Standard Deviation (RSD) | 2.3% - 6.4% | |
| Matrix Effect (%ME) | +8.1% |
Table 2: MRM Transitions for Pencycuron and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pencycuron (Quantifier) | 329.3 | 125.1 | Optimized |
| Pencycuron (Qualifier) | 329.3 | 218.2 | Optimized |
| This compound (Internal Standard) | 334.3 | 130.1 | Optimized |
Note: The exact m/z for this compound product ion may vary depending on the position of the deuterium labels. The collision energies should be optimized for the specific instrument used.
Experimental Protocols
Sample Preparation
1.1. Soil Sample Preparation (Modified QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the soil sample and vortex for 30 seconds.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃C₆H₅O₇·2H₂O, and 0.5 g Na₂HC₆H₅O₇·1.5H₂O).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Take a 1 mL aliquot of the extract for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 to the aliquot. For soils with high organic matter content, 50 mg of graphitized carbon black (GCB) may be added.
-
Vortex for 30 seconds and centrifuge at ≥3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
1.2. Water Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spike a 100 mL aliquot of the filtered water sample with a known concentration of this compound internal standard solution.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 x 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
2.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Note: The LC gradient and MS parameters should be optimized for the specific instrument and column used to achieve the best separation and sensitivity.
Visualization of Experimental Workflow
Caption: Workflow for this compound analysis in environmental samples.
Conclusion
The described method provides a reliable and sensitive approach for the determination of pencycuron in soil and water samples. The use of this compound as an internal standard in an isotope dilution LC-MS/MS assay ensures high accuracy and minimizes the impact of matrix effects, making it a valuable tool for environmental monitoring and regulatory compliance. The provided protocols for sample preparation are based on widely accepted techniques and can be adapted to various laboratory settings.
References
- 1. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]
- 2. Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits [mdpi.com]
Application Note: High-Sensitivity LC-MS/MS Method for Pencycuron Detection Using an Isotopic Labeled Internal Standard
Application of Pencycuron-d5 in Food Safety Testing: A Guide for Researchers
Introduction
Pencycuron is a non-systemic phenylurea fungicide used to control various fungal diseases in crops such as rice, potatoes, and vegetables.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pencycuron in various food commodities to ensure consumer safety.[1][2] Accurate and reliable analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Pencycuron-d5, in conjunction with mass spectrometry-based methods, offers a robust approach to quantify pencycuron residues in complex food matrices. This application note details a representative protocol for the determination of pencycuron in food samples using this compound as an internal standard, based on established analytical methodologies for the parent compound.
This compound, as a deuterium-labeled analog of Pencycuron, is an ideal internal standard for isotope dilution mass spectrometry (IDMS).[3][4] This technique is considered the gold standard in quantitative analysis as it effectively compensates for matrix effects and variations in analyte recovery during sample preparation and analysis, leading to enhanced accuracy and precision.
Principle of the Method: Stable Isotope Dilution
The core of this analytical approach is the stable isotope dilution assay. A known amount of this compound is added to the sample at the beginning of the extraction process. This compound is chemically identical to Pencycuron, but its increased mass allows it to be distinguished by a mass spectrometer. Because the internal standard and the analyte behave similarly during extraction, cleanup, and ionization, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate measurement than traditional external standard calibration.
Experimental Protocols
This section outlines a general protocol for the analysis of pencycuron in food matrices like vegetables and rice, using this compound as an internal standard. The methodology is a composite based on common pesticide residue analysis techniques.
1. Sample Preparation and Extraction
-
Homogenization: A representative portion of the food sample (e.g., 10-15 g of eggplant, Chinese mustard, or rice) is homogenized.
-
Fortification: The homogenized sample is fortified with a known amount of this compound solution (in a solvent like acetonitrile).
-
Extraction: The sample is then extracted with a suitable solvent, typically acetonitrile. For some matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be employed. This involves adding the solvent and extraction salts (e.g., magnesium sulfate, sodium chloride) and shaking vigorously.
-
Centrifugation: The mixture is centrifuged to separate the organic layer from the solid food matrix and aqueous phase.
2. Sample Cleanup (Dispersive Solid-Phase Extraction - d-SPE)
-
An aliquot of the supernatant from the extraction step is transferred to a clean tube containing a d-SPE sorbent mixture.
-
For many food matrices, a combination of primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols is effective.
-
The tube is vortexed and then centrifuged.
-
The cleaned extract is then filtered and transferred to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for analysis.
-
Chromatographic Separation: A C18 analytical column is commonly used to separate pencycuron from other matrix components. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both pencycuron and this compound.
Data Presentation
The following tables summarize key quantitative data from various studies on pencycuron analysis, which are representative of the performance expected when using this compound as an internal standard.
Table 1: Method Performance for Pencycuron Analysis in Eggplant
| Parameter | Value |
| Linearity Range | 0.005 - 0.5 mg/kg |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
| Recovery (at 0.01 and 0.1 mg/kg) | 102.6% - 106.1% |
| Relative Standard Deviation (RSD) | 2.3% - 6.4% |
| Matrix Effect (%ME) | +8.1% |
Table 2: Method Performance for Pencycuron Analysis in Various Agricultural Products
| Parameter | Value |
| Linearity Range | 0.02 - 2 mg/kg |
| Correlation Coefficient (r²) | > 0.9999 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.02 mg/kg |
| Recovery (at 0.02, 0.2, and 1 mg/kg) | 79.6% - 112.1% |
| Intra-day Precision (RSD) | 1.6% - 3.0% |
| Inter-day Precision (RSD) | 5.3% - 11.5% |
Table 3: Recovery of Pencycuron in Vegetables and Rice
| Matrix | Fortification Level (ppm) | Recovery (%) |
| Chinese Mustard | 0.25 - 0.75 | 88.3 - 94.8 |
| Rice | 0.25 - 0.75 | 88.3 - 94.8 |
Mandatory Visualization
The following diagram illustrates the general workflow for the analysis of pencycuron in food samples using this compound as an internal standard.
Caption: Workflow for Pencycuron Analysis using an Internal Standard.
Disclaimer: The provided protocol is a representative method based on established analytical techniques for pencycuron. Researchers should validate the method for their specific food matrix and instrumentation to ensure data quality and accuracy. The use of this compound as an internal standard is highly recommended for robust and reliable quantification.
References
Application Note: Tracing Pencycuron in Agricultural Runoff Using the Stable Isotope Labeled Pencycuron-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pencycuron is a non-systemic phenylurea fungicide used to control diseases caused by Rhizoctonia solani and Pellicularia spp. in various crops.[1] Due to its application in agricultural fields, there is a potential for its transport into aquatic ecosystems through surface runoff. Understanding the fate and transport of pencycuron is crucial for assessing its environmental impact. The use of stable isotope-labeled compounds, such as Pencycuron-d5, offers a robust method for tracing the movement of the fungicide in complex environmental matrices without altering its chemical behavior. This application note provides a detailed protocol for a simulated agricultural runoff study using this compound and its subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pencycuron is characterized by its low water solubility (0.3 mg/L at 20°C) and high octanol-water partition coefficient (log P of 4.68), indicating a tendency to adsorb to soil organic matter. It is moderately persistent in soil, with degradation rates influenced by soil type, temperature, and moisture content.[2][3] These properties suggest that a primary transport mechanism in runoff is likely to be associated with eroded soil particles.
Key Physicochemical Properties of Pencycuron
| Property | Value | References |
| Water Solubility (20°C) | 0.3 mg/L | |
| Octanol-Water Partition Coefficient (log P) | 4.68 | |
| Soil Adsorption Coefficient (Koc) | 200.5 - 292.9 mL/g | |
| Soil Half-life | 20 - 95 days (laboratory); 23 - 26 days (field) | |
| Water Half-life (Photolysis) | 2.5 days (in surface water exposed to sunlight) |
Experimental Protocols
Simulated Rainfall Runoff Study
This protocol describes a laboratory-based rainfall simulation to study the runoff of this compound from agricultural soil.
Materials:
-
This compound analytical standard
-
Agricultural soil (e.g., clay loam), sieved (<2 mm)
-
Runoff collection boxes (e.g., 100 cm x 20 cm x 7.5 cm) with a drainage outlet
-
Rainfall simulator capable of producing uniform rainfall intensity
-
Deionized water
-
Application equipment (e.g., micropipette or sprayer)
-
Collection vessels for runoff samples (e.g., amber glass bottles)
Procedure:
-
Soil Box Preparation:
-
Pack the runoff collection boxes with the agricultural soil to a uniform bulk density, leaving a 2.5 cm headspace.
-
Saturate the soil with deionized water and allow it to drain to field capacity for 24 hours prior to the experiment.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Apply the this compound solution evenly to the soil surface at a rate equivalent to a typical field application rate of Pencycuron (e.g., 150-250 g active ingredient/ha).
-
-
Rainfall Simulation:
-
Position the soil boxes under the rainfall simulator at a set slope (e.g., 3-5%).
-
Initiate the rainfall simulation at a constant intensity (e.g., 70 mm/hr).
-
Record the time to the start of runoff.
-
-
Sample Collection:
-
Collect runoff samples at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 10 minutes) for a total duration of 60 minutes.
-
Measure the volume of runoff for each time interval.
-
After the rainfall simulation, collect soil core samples from different depths (e.g., 0-2 cm, 2-5 cm, 5-10 cm) to determine the vertical distribution of this compound.
-
-
Sample Storage:
-
Store all water and soil samples at -20°C until extraction and analysis.
-
Sample Preparation and Analysis by LC-MS/MS
Materials:
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Water Sample Preparation:
-
Thaw water samples to room temperature.
-
Centrifuge an aliquot of the runoff sample to separate suspended sediment.
-
Filtered Water: Pass the supernatant through a 0.22 µm syringe filter. This fraction represents the dissolved phase.
-
Suspended Sediment: Lyophilize and weigh the sediment pellet.
-
Extraction from Sediment: Extract the sediment with acetonitrile by ultrasonication. Centrifuge and collect the supernatant. Repeat the extraction twice. Combine the supernatants.
-
SPE Cleanup (for both fractions):
-
Condition a C18 SPE cartridge with acetonitrile followed by ultrapure water.
-
Load the filtered water sample or the sediment extract onto the cartridge.
-
Wash the cartridge with water.
-
Elute this compound with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Soil Sample Preparation:
-
Air-dry the soil samples and sieve them.
-
Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.
-
Add acetonitrile and extract by shaking or ultrasonication.
-
Centrifuge and collect the supernatant.
-
Proceed with SPE cleanup as described for the water samples.
LC-MS/MS Analysis:
An LC-MS/MS method can be developed for the quantification of this compound.
| Parameter | Example Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | Gradient elution from 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transitions | Monitor specific precursor to product ion transitions for this compound (e.g., m/z 334.3 -> [product ion 1], m/z 334.3 -> [product ion 2]) |
Data Presentation
The following tables present hypothetical, yet plausible, data from the described experimental protocol.
Table 1: this compound Concentration in Simulated Runoff
| Time (minutes) | Runoff Volume (mL) | Dissolved this compound (µg/L) | Sediment-Bound this compound (µg/g) | Total this compound Load (µg) |
| 5 | 50 | 15.2 | 1.8 | 0.85 |
| 10 | 120 | 25.8 | 3.5 | 3.80 |
| 15 | 150 | 22.1 | 3.1 | 4.17 |
| 20 | 160 | 18.5 | 2.6 | 3.58 |
| 30 | 180 | 12.3 | 1.7 | 2.52 |
| 45 | 200 | 8.1 | 1.1 | 1.84 |
| 60 | 210 | 5.4 | 0.7 | 1.28 |
Table 2: this compound Distribution in Soil Post-Simulation
| Soil Depth (cm) | This compound Concentration (µg/kg) |
| 0 - 2 | 850.5 |
| 2 - 5 | 150.2 |
| 5 - 10 | 25.8 |
Visualizations
Caption: Experimental workflow for the this compound runoff study.
Caption: Conceptual diagram of this compound fate and transport.
References
Pencycuron-d5 in Fungal Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pencycuron-d5 in fungal metabolism research. Pencycuron, a phenylurea fungicide, is effective against various fungal pathogens, notably Rhizoctonia solani. The deuterated internal standard, this compound, serves as a valuable tool for elucidating its metabolic fate, understanding mechanisms of fungal resistance, and developing more effective antifungal strategies.
Introduction to Pencycuron and its Fungal Metabolism
Pencycuron [1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea] is a non-systemic fungicide that primarily acts by inhibiting fungal cell wall synthesis, mitosis, and cell division.[1][2] Its efficacy is particularly noted against diseases such as sheath blight in rice and black scurf in potatoes, both caused by Rhizoctonia solani.[3]
Understanding the metabolic transformation of Pencycuron within fungal cells is crucial for several reasons:
-
Efficacy and Resistance: Fungal metabolism can detoxify the fungicide, leading to reduced efficacy and the development of resistance. Identifying the metabolic pathways involved is the first step in countering these resistance mechanisms.
-
Active Metabolites: While in the case of Pencycuron the primary metabolites appear to be less active, in other instances, metabolism can lead to the formation of more potent antifungal compounds.[1]
-
Environmental Fate: The biotransformation of Pencycuron by soil fungi and other microorganisms determines its persistence and potential environmental impact.
Studies on the metabolism of Pencycuron in Rhizoctonia solani have identified the primary metabolic pathway as hydroxylation of the cyclopentyl ring, resulting in the formation of cis- and trans-3-hydroxycyclopentyl pencycuron.[1] Research on other phenylurea herbicides in fungi has also revealed common metabolic routes such as N-dealkylation and further hydroxylation.
This compound, as a stable isotope-labeled internal standard, is an indispensable tool for accurate quantification of Pencycuron and its metabolites in complex biological matrices, overcoming matrix effects and variability in extraction efficiency.
Key Applications of this compound in Fungal Research
-
Metabolic Fate and Pathway Elucidation: Tracing the transformation of this compound into its various metabolites in fungal cultures.
-
Quantitative Analysis of Fungicide Uptake and Metabolism: Accurate measurement of the rate of Pencycuron uptake and the formation of its metabolites over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Mechanism of Action Studies: Investigating how fungal metabolic processes influence the fungicidal activity of Pencycuron.
-
Fungal Resistance Studies: Comparing the metabolic profiles of sensitive and resistant fungal strains to identify metabolic pathways associated with resistance.
Experimental Protocols
Protocol for Fungal Culture and Treatment with this compound
This protocol describes the general procedure for treating a fungal culture with this compound to study its metabolism.
Materials:
-
Fungal strain of interest (e.g., Rhizoctonia solani)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, PDB)
-
This compound stock solution (in a suitable solvent like DMSO or acetone)
-
Sterile flasks and culture plates
-
Incubator with shaking capabilities
-
Sterile water
Procedure:
-
Fungal Inoculum Preparation: Grow the fungal strain on a solid medium (e.g., Potato Dextrose Agar, PDA) until sufficient mycelial growth is observed.
-
Liquid Culture Inoculation: Aseptically transfer a small piece of the mycelial mat or a spore suspension into a flask containing sterile liquid medium.
-
Incubation: Incubate the culture at the optimal temperature and shaking speed for the specific fungal strain to allow for biomass accumulation.
-
This compound Treatment: Once the culture has reached the desired growth phase (e.g., exponential phase), add the this compound stock solution to the culture to achieve the desired final concentration. An equivalent culture with a vehicle control (solvent only) should be run in parallel.
-
Time-Course Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours) after treatment, aseptically collect aliquots of the fungal culture (both mycelia and culture filtrate).
-
Sample Processing:
-
Separate the mycelia from the culture filtrate by filtration or centrifugation.
-
Wash the mycelia with sterile water to remove any remaining medium.
-
Immediately freeze both the mycelia and the culture filtrate at -80°C until extraction.
-
Protocol for Extraction of this compound and its Metabolites
This protocol outlines the extraction of this compound and its metabolites from fungal mycelia and the culture filtrate for subsequent LC-MS/MS analysis.
Materials:
-
Frozen fungal mycelia and culture filtrate samples
-
Extraction solvent (e.g., acetonitrile, ethyl acetate)
-
Homogenizer or sonicator
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
-
Reconstitution solvent (compatible with LC-MS/MS mobile phase)
Procedure:
-
Mycelia Extraction:
-
To the frozen mycelia, add a known volume of cold extraction solvent.
-
Homogenize or sonicate the sample to disrupt the fungal cells and extract the compounds.
-
Centrifuge the homogenate to pellet the cell debris.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete recovery.
-
Combine the supernatants.
-
-
Culture Filtrate Extraction:
-
Perform a liquid-liquid extraction on the culture filtrate by adding the extraction solvent, vortexing, and allowing the phases to separate.
-
Collect the organic phase.
-
Repeat the extraction to maximize recovery.
-
Combine the organic phases.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a small, known volume of reconstitution solvent. .
-
Filter the reconstituted sample through a 0.22 µm filter before LC-MS/MS analysis.
-
Protocol for LC-MS/MS Analysis
This protocol provides a general framework for the quantitative analysis of this compound and its metabolites. Method optimization will be required for specific instrumentation and metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Pencycuron and its metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Example for Pencycuron):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pencycuron: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Metabolites: Precursor ions (e.g., for hydroxylated metabolites) -> Product ions (m/z)
-
-
Optimization: Optimize collision energy and other MS parameters for each analyte.
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled Pencycuron and its metabolite standards, with a fixed concentration of this compound as the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of Pencycuron and its metabolites in the samples by interpolating from the calibration curve.
Data Presentation
Quantitative data from fungal metabolism studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Quantitative Analysis of Pencycuron Metabolism in Rhizoctonia solani
| Time (hours) | Pencycuron Remaining in Medium (%) | Pencycuron in Mycelia (µg/g) | Metabolite 1 (cis-3-hydroxycyclopentyl pencycuron) in Medium (µg/mL) | Metabolite 2 (trans-3-hydroxycyclopentyl pencycuron) in Medium (µg/mL) |
| 0 | 100 | 0 | 0 | 0 |
| 6 | 85 | 15.2 | 2.1 | 1.5 |
| 12 | 62 | 28.9 | 5.8 | 4.2 |
| 24 | 25 | 12.1 | 10.3 | 8.7 |
| 48 | 5 | 2.5 | 15.6 | 12.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on experimental conditions.
Visualization of Pathways and Workflows
Pencycuron Metabolism in Rhizoctonia solani
Caption: Proposed metabolic pathway of Pencycuron in Rhizoctonia solani.
Experimental Workflow for Fungal Metabolism Study
Caption: Workflow for studying this compound metabolism in fungi.
Signaling Pathway Inhibition by Pencycuron
Caption: Pencycuron's inhibitory effect on key fungal cellular processes.
Conclusion
The use of this compound in conjunction with advanced analytical techniques like LC-MS/MS provides a powerful approach for researchers to delve into the complexities of fungal metabolism. The protocols and information presented here offer a solid foundation for designing and executing experiments aimed at understanding the metabolic fate of Pencycuron, identifying potential resistance mechanisms, and ultimately contributing to the development of more robust and sustainable fungal disease management strategies.
References
Application Notes and Protocols for Deuterated Standards in Fungicide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fungicide residues in various matrices, such as food, environmental samples, and biological tissues, is paramount for ensuring consumer safety, environmental protection, and for advancing research in drug development. Analytical methodologies, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), are powerful tools for this purpose. However, the complexity of sample matrices often introduces significant challenges, most notably the "matrix effect," which can lead to the suppression or enhancement of the analyte signal, thereby compromising the accuracy and reliability of the results.
Isotope dilution mass spectrometry (IDMS) using deuterated internal standards is the gold standard for mitigating matrix effects and improving the accuracy of quantitative analysis.[1] Deuterated standards are synthetic versions of the target analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. Since deuterated standards are chemically and physically almost identical to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any variations during sample preparation, extraction, and analysis that affect the native analyte will also proportionally affect the deuterated standard. This allows for accurate correction and highly reliable quantification.
These application notes provide detailed protocols and quantitative data to guide researchers, scientists, and drug development professionals in the effective use of deuterated standards for fungicide analysis.
I. Quantitative Data Summary
The use of deuterated internal standards significantly improves the accuracy and precision of fungicide analysis across various matrices. The following tables summarize key performance data from validated methods.
Table 1: Recovery and Precision of Fungicide Analysis using Deuterated Standards in Fruits and Vegetables
| Fungicide | Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | Analytical Method |
| Carbendazim | Various | 0.01 - 0.1 | 70.4 - 113.9 | < 16.9 | LC-MS/MS |
| Thiabendazole | Various | 0.01 - 0.1 | 70.4 - 113.9 | < 16.9 | LC-MS/MS |
| Prochloraz | Various | 0.01 - 0.1 | 70.4 - 113.9 | < 16.9 | LC-MS/MS |
| Iprodione | Various | 0.01 - 0.1 | 70.4 - 113.9 | < 16.9 | LC-MS/MS |
| Triadimenol | Tomato, Cabbage, Carrot, Orange | 0.05, 0.5, 1.0 | 90 - 105 | < 15 | LC-MS/MS |
| Tebuconazole | Tomato, Cabbage, Carrot, Orange | 0.05, 0.5, 1.0 | 90 - 105 | < 15 | LC-MS/MS |
| Myclobutanil | Tomato, Cabbage, Carrot, Orange | 0.05, 0.5, 1.0 | 90 - 105 | < 15 | LC-MS/MS |
| Azoxystrobin | Apple, Grapes | 0.01 - 1.0 | 70 - 114 | < 10 | GC-MS |
| Kresoxim-methyl | Apple, Grapes | 0.01 - 1.0 | 70 - 114 | < 10 | GC-MS |
| Trifloxystrobin | Apple, Grapes | 0.01 - 1.0 | 70 - 114 | < 10 | GC-MS |
Table 2: Matrix Effects and Limits of Quantification (LOQs) in Various Matrices
| Fungicide | Matrix | Matrix Effect (%) | LOQ (mg/kg) | Analytical Method |
| Multiple Pesticides | Apple, Potato, Cabbage, Spinach | Negligible for most | 0.01 | LC-QTOF-MS |
| Strobilurins | Wheat, Apple, Grapes | Varying differences | 0.004 - 0.014 | GC-MS |
| Triazoles | Honey, Beans | Major effects observed | 0.003 - 0.01 | HPLC-UV |
| Multiple Pesticides | Soil | -25 to 74 (enhancement) | 0.005 - 0.01 | GC-MS/MS |
| Multiple Pesticides | Fatty Matrices (e.g., fish) | Analyte-dependent | 0.0001 - 0.002 | GCxGC-TOF-MS |
II. Experimental Protocols
A. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food and agricultural products.[2][3]
1. Materials and Reagents:
-
Homogenized sample (e.g., fruits, vegetables)
-
Deuterated internal standard spiking solution
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
50 mL and 15 mL centrifuge tubes with screw caps
-
High-speed centrifuge
-
Vortex mixer
2. Extraction Protocol (based on EN 15662):
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the deuterated internal standard stock solution.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥ 4000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents tailored to the matrix. A common mixture for fruits and vegetables is 900 mg MgSO₄ and 150 mg PSA. For samples with high fat content, 150 mg of C18 can be added. For highly pigmented samples, GCB may be used, but its impact on planar pesticide recovery should be evaluated.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 g for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, the extract may be diluted with mobile phase. For GC-MS/MS, a solvent exchange to a more volatile solvent may be necessary.
B. Instrumental Analysis: LC-MS/MS
1. Typical LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the fungicides, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 30 - 40 °C.
2. Typical MS/MS Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Capillary Voltage: 2.5 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 550 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM). At least two transitions (one for quantification, one for confirmation) should be monitored for each analyte and its deuterated internal standard.
Table 3: Example MRM Transitions for Selected Fungicides and their Deuterated Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Tebuconazole | 308.1 | 70.1 | 125.1 | 25 |
| Tebuconazole-d6 | 314.1 | 72.1 | 125.1 | 25 |
| Boscalid | 343.1 | 307.1 | 139.0 | 20 |
| Boscalid-d4 | 347.1 | 311.1 | 141.0 | 20 |
| Myclobutanil | 289.1 | 70.1 | 125.1 | 22 |
| Myclobutanil-d4 | 293.1 | 70.1 | 129.1 | 22 |
| Azoxystrobin | 404.1 | 372.1 | 344.1 | 15 |
| Azoxystrobin-d4 | 408.1 | 376.1 | 348.1 | 15 |
C. Instrumental Analysis: GC-MS/MS
1. Typical GC Parameters:
-
Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Inlet: Split/splitless or multimode inlet. For trace analysis, splitless injection is preferred.
-
Inlet Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the fungicides. For example, start at 60°C, ramp to 180°C at 20°C/min, then ramp to 280°C at 5°C/min and hold for 5-10 minutes.
-
Injection Volume: 1 - 2 µL.
2. Typical MS/MS Parameters (Triple Quadrupole):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 - 280 °C.
-
Transfer Line Temperature: 280 - 300 °C.
-
Collision Gas: Argon or Nitrogen.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
III. Signaling Pathways and Logical Relationships
The primary logical relationship in using deuterated standards is the correction for analytical variability, particularly matrix effects.
Conclusion
The use of deuterated internal standards in conjunction with advanced analytical techniques like LC-MS/MS and GC-MS/MS provides a robust and reliable framework for the accurate quantification of fungicide residues. The protocols and data presented in these application notes offer a comprehensive guide for researchers to develop and validate high-quality analytical methods. By effectively compensating for matrix effects and other sources of analytical variability, deuterated standards are indispensable for ensuring data integrity in food safety, environmental monitoring, and drug development.
References
Troubleshooting & Optimization
Pencycuron-d5 Stability in Different Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pencycuron-d5 in various laboratory solvents. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid (Powder) Form: Store at -20°C for up to 3 years.[1]
-
In Solvent: For short-term storage, solutions can be kept at -20°C for up to 1 month. For long-term storage, it is recommended to store solutions at -80°C for up to 6 months.[1] A commercially available solution of Pencycuron in acetonitrile is noted to have a shelf life of 24 months when stored at 2°C to 8°C.[2]
Q2: In which common laboratory solvents is this compound soluble?
A2: Pencycuron is soluble in most common organic solvents.[3] Specific solubility information indicates that it is soluble in dimethylformamide (DMSO) and dichloromethane.[4] It is also soluble in methanol and acetonitrile, as these are used to prepare stock and working solutions for analytical methods. Pencycuron is slightly soluble in toluene and virtually insoluble in water.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of Pencycuron in aqueous solutions is highly dependent on pH. At 20°C and a neutral pH of 7, it has a hydrolysis half-life (DT₅₀) of 156 days. However, it is sensitive to pH changes. For instance, at pH 9, the half-life decreases significantly to 4.7 days. Conversely, under acidic conditions (pH 4) at 25°C, it is very stable and shows no hydrolysis for at least 280 days.
Q4: Is this compound stable in acetonitrile?
A4: Yes, Pencycuron is considered stable in acetonitrile. Analytical standards of Pencycuron in acetonitrile are commercially available with a long shelf life under refrigerated conditions. Furthermore, studies have shown that Pencycuron remains stable in sample extracts where acetonitrile is the primary solvent, with over 90% accuracy after 110 days of storage at -20°C.
Q5: What factors can cause the degradation of this compound solutions?
A5: Several factors can contribute to the degradation of this compound in solution:
-
Temperature: Exposure to high temperatures should be avoided.
-
Light: Pencycuron, like other phenylurea compounds, can be degraded by UV irradiation. It is advisable to store solutions in amber vials or in the dark.
-
pH: As noted with aqueous solutions, alkaline conditions can accelerate degradation. Pencycuron is incompatible with acids.
-
Solvent Purity: Impurities in solvents can potentially react with and degrade this compound. Always use high-purity or HPLC-grade solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., lower than expected concentration). | Degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions from the solid compound. 2. Verify the storage conditions of your solutions (temperature, light exposure). 3. Check the pH of your solution if it is in a mixed solvent system containing water. |
| Appearance of unknown peaks in chromatograms. | This compound degradation products. | 1. Review the storage history of the solution. 2. If possible, use a fresh standard to confirm the identity of the main peak. 3. Consider performing a forced degradation study (e.g., exposure to acid, base, heat, or light) to identify potential degradation products. |
| Precipitation observed in the solution. | Poor solubility or solvent evaporation. | 1. Ensure the concentration is within the solubility limits for the specific solvent. 2. Store solutions in tightly sealed containers to prevent solvent evaporation, especially for volatile solvents. 3. If precipitation occurs upon cooling, gently warm and vortex the solution to redissolve before use. |
Summary of this compound Stability Data
| Solvent/Condition | Temperature | Duration | Stability Finding | Reference |
| Solid (Powder) | -20°C | 3 years | Stable | |
| In Solvent (General) | -80°C | 6 months | Recommended for long-term storage | |
| In Solvent (General) | -20°C | 1 month | Suitable for short-term storage | |
| Acetonitrile | 2°C to 8°C | 24 months | Commercially available standard is stable | |
| Acetonitrile (in matrix) | -20°C | 110 days | >90% accuracy | |
| Water (pH 7) | 20°C | 156 days (DT₅₀) | Moderately stable | |
| Water (pH 9) | 20°C | 4.7 days (DT₅₀) | Unstable | |
| Water (pH 4) | 25°C | 280 days | Very stable |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution in acetone and subsequent dilution into acetonitrile for working solutions, a common practice in analytical laboratories.
-
Stock Solution Preparation (e.g., 1000 mg/L):
-
Accurately weigh the required amount of this compound solid.
-
Dissolve the solid in a class A volumetric flask using high-purity acetone.
-
Ensure the solid is completely dissolved by vortexing or sonicating.
-
Store the stock solution at -20°C or -80°C in an amber, tightly sealed container.
-
-
Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature before use.
-
Perform serial dilutions of the stock solution with high-purity acetonitrile to achieve the desired concentrations for your experimental standards.
-
Store the working solutions under the same conditions as the stock solution when not in use.
-
Workflow for a General Stability Study
The following diagram outlines a typical workflow for assessing the stability of this compound in a specific solvent.
Caption: Workflow for a this compound stability study.
Troubleshooting Logic for Unexpected Analytical Results
This diagram provides a logical flow for troubleshooting when you encounter unexpected results that may be related to the stability of your this compound solutions.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Technical Support Center: Pencycuron-d5 in GC-MS Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of Pencycuron-d5 using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected mass fragments for Pencycuron and this compound in GC-MS?
A1: The electron ionization (EI) mass spectrum of Pencycuron shows a characteristic fragmentation pattern. The molecular ion ([M]⁺) is observed at m/z 328. The most abundant fragment ion, which is typically used for quantification, is at m/z 125.[1][2] This fragment corresponds to the chlorobenzyl cation. Other significant fragments can be found at m/z 180 and 89.[3][4][5]
For this compound, assuming the deuterium labels are on the phenyl ring, the molecular ion would be at m/z 333. The key fragment at m/z 125 should remain unchanged as the deuterium labels are not on the chlorobenzyl moiety. However, fragments containing the deuterated phenyl group would show a mass shift of +5 amu.
Q2: I am observing a different retention time for this compound compared to native Pencycuron. Is this normal?
A2: Yes, a slight shift in retention time between a deuterated internal standard and its native analog is a known phenomenon in gas chromatography, referred to as the chromatographic isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is generally acceptable, a significant or variable shift can be problematic as it may lead to differential matrix effects, where the analyte and the internal standard are not affected by co-eluting matrix components in the same way.
Q3: My this compound internal standard is showing a poor response or high variability. What are the potential causes?
A3: Poor or variable response of an internal standard can stem from several factors:
-
Injector Issues: Inconsistent injection volumes, leaks in the injector septum, or discrimination effects in the injector can all lead to variability.
-
Source Contamination: A dirty ion source in the mass spectrometer can lead to a general decline in signal for all compounds, including the internal standard.
-
Degradation: this compound may be susceptible to thermal degradation in a hot GC injector. If the degradation is not consistent between injections, it will result in a variable response.
-
Matrix Effects: Although internal standards are used to compensate for matrix effects, severe ion suppression or enhancement in complex matrices can still impact the internal standard's signal.
Troubleshooting Guides
Issue 1: Poor Peak Shape for this compound
Symptom: The chromatographic peak for this compound is tailing, fronting, or split.
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Deactivate the injector liner with a fresh silylation. - Trim the front end of the analytical column (10-20 cm). - Use a liner with glass wool to trap non-volatile residues. |
| Column Contamination | - Bake out the column at a high temperature (within the column's limits). - If contamination is severe, consider replacing the column. |
| Improper Column Installation | - Ensure the column is installed at the correct depth in both the injector and the detector. - Check for leaks at the column fittings. |
| Sample Overload | - Dilute the sample. - Increase the split ratio if using a split/splitless injector. |
Issue 2: Inaccurate Quantification Using this compound
Symptom: The calculated concentration of Pencycuron is inaccurate or irreproducible, despite using this compound as an internal standard.
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | - Verify co-elution of Pencycuron and this compound. If they are separated, they may experience different levels of ion suppression or enhancement. - Optimize chromatographic conditions to achieve better co-elution. - Perform a matrix effect study by comparing the response in solvent versus a matrix extract. |
| Isotopic Impurity in the Standard | - Check the certificate of analysis for the isotopic purity of the this compound standard. The presence of unlabeled Pencycuron can lead to an overestimation of the native analyte. |
| Isotopic Exchange | - While less common for labels on an aromatic ring, back-exchange of deuterium with hydrogen from the sample matrix or solvent can occur under certain conditions. This would lead to a decrease in the this compound signal and an increase in the Pencycuron signal. |
| Non-Linear Detector Response | - Ensure that the calibration curve is linear over the concentration range of the samples. Detector saturation at high concentrations can lead to inaccurate quantification. |
Data Presentation
Table 1: Key Mass Fragments for Pencycuron and Expected Fragments for this compound (Phenyl-d5)
| Compound | Molecular Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Pencycuron | 328 | 125 | 180 | 89 |
| This compound | 333 | 125 | 185 | 94 |
Experimental Protocols
Protocol 1: Verification of Co-elution
-
Prepare a solution containing both Pencycuron and this compound at a mid-range concentration in a clean solvent (e.g., acetonitrile).
-
Inject this solution into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) mode, monitoring a unique ion for Pencycuron (e.g., m/z 328) and this compound (e.g., m/z 333).
-
Overlay the extracted ion chromatograms for both compounds to visually inspect for any chromatographic separation.
Visualizations
Caption: Troubleshooting workflow for common this compound issues in GC-MS.
Caption: Proposed fragmentation pathway of Pencycuron in EI-MS.
References
- 1. Pencycuron | C19H21ClN2O | CID 91692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pencycuron [webbook.nist.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. gcms.cz [gcms.cz]
- 5. Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pencycuron-d5 concentration for internal standard
Welcome to the Technical Support Center for optimizing the use of Pencycuron-d5 as an internal standard in your analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Pencycuron, a phenylurea fungicide.[1][2] In SIL internal standards, one or more atoms are replaced with their stable, heavier isotopes (in this case, deuterium).[3] this compound is considered the "gold standard" for the quantitative analysis of Pencycuron using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][4] This is because its chemical and physical properties are nearly identical to the non-labeled analyte, Pencycuron. This ensures that it behaves similarly during sample preparation, extraction, chromatography, and ionization, effectively compensating for variability that can occur at these stages.
Q2: What are the primary goals when optimizing the concentration of this compound?
A2: The optimal concentration for this compound should be chosen to:
-
Produce a stable, reproducible signal that is significantly above the background noise but not so high that it causes detector saturation.
-
Ensure the internal standard (IS) response is consistent across all samples within an analytical run.
-
Effectively track the analyte's behavior throughout the entire analytical process to correct for any variability.
-
Minimize the potential for "cross-talk" or interference, where the signal from the internal standard could contribute to the analyte's signal.
Q3: What are the common causes of variability in the this compound internal standard response?
A3: Excessive variability in the internal standard response can indicate issues with the analytical method. Common causes include:
-
Human Errors: Mistakes during sample preparation, such as incorrect spiking of the internal standard.
-
Inconsistent Extraction Recovery: Inefficient or inconsistent extraction of the analyte and internal standard from the sample matrix.
-
Instrument-Related Issues: Fluctuations in instrument performance, such as inconsistent injection volumes, detector drift, or issues with the autosampler.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix.
-
Internal Standard Solution Integrity: Degradation of the this compound stock or working solutions due to improper storage or solvent composition.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues related to this compound internal standard variability.
Guide 1: Investigating High Variability in Internal Standard Peak Area
-
Issue: The peak area of this compound is inconsistent across samples in the same batch.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting when adding the this compound solution to each sample. Verify the calibration of your pipettes. |
| Poor Mixing | Vortex or thoroughly mix each sample after adding the internal standard to ensure homogeneity. |
| Autosampler/Injector Issues | Check the autosampler for consistent injection volumes. Perform a series of blank injections to assess reproducibility. |
| Internal Standard Instability | Evaluate the stability of this compound in your sample matrix and processing solvents under your experimental conditions. |
Guide 2: Addressing Poor Peak Shape of the Internal Standard
-
Issue: The this compound peak is asymmetric, broad, or shows splitting.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Co-eluting Interferences | Optimize the chromatographic method (e.g., modify the mobile phase gradient, change the column) to separate the interference from the this compound peak. |
| High IS Concentration | An excessively high concentration can lead to detector saturation and peak tailing. Consider reducing the internal standard concentration. |
| Low IS Concentration | A very low concentration can result in a poor signal-to-noise ratio and a poorly defined peak. |
| Sample Extraction Issues | The sample preparation method may not be effectively removing matrix components that interfere with chromatography. Re-evaluate and optimize the extraction procedure. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of standard solutions required for optimizing the internal standard concentration.
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Store the stock solution in an amber vial at -20°C.
-
-
This compound Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent.
-
Suggested concentrations for initial testing: 10 µg/mL, 1 µg/mL, and 100 ng/mL.
-
Protocol 2: Determining the Optimal this compound Concentration
This experiment aims to identify a this compound concentration that provides a stable and robust signal.
-
Prepare Samples:
-
Prepare at least three sets of blank matrix samples (e.g., plasma, urine, or tissue homogenate).
-
Spike each set with a different concentration of the this compound working solution. A common starting point is a concentration in the mid-range of the analyte's expected calibration curve.
-
-
Sample Processing:
-
Process the spiked samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using your LC-MS/MS method.
-
Monitor the peak area and signal-to-noise ratio of this compound.
-
-
Data Evaluation:
-
Calculate the mean peak area and the coefficient of variation (%CV) for each concentration.
-
Select the concentration that provides a consistent and strong signal with a %CV of less than 15%.
-
Illustrative Data for Optimal Concentration Selection
| This compound Concentration (ng/mL) | Mean Peak Area (n=6) | %CV | Signal-to-Noise (S/N) | Recommendation |
| 10 | 5,200 | 18.5 | 50 | Too variable, signal may be too low. |
| 50 | 28,500 | 8.2 | >500 | Good reproducibility and strong signal. |
| 100 | 55,000 | 7.5 | >1000 | Good reproducibility and strong signal. |
| 500 | 250,000 | 9.8 | >5000 | Potential for detector saturation, may be too high. |
Note: This data is for illustrative purposes only and will vary depending on the specific matrix, sample preparation method, and LC-MS/MS instrumentation.
Based on this example, a concentration of 50 or 100 ng/mL would be a suitable starting point for further validation.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Logical troubleshooting flow for high internal standard variability.
References
Technical Support Center: Pencycuron-d5 Chromatography
Welcome to the Technical Support Center for pencycuron-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis of this compound, a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatography?
This compound is a deuterated form of pencycuron, a phenylurea fungicide. In analytical chemistry, deuterated compounds like this compound are frequently used as internal standards for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] They are chemically almost identical to the analyte of interest (pencycuron), but have a different mass, allowing for accurate quantification even if there are variations in sample preparation or instrument response.
Q2: I am observing peak splitting for my this compound internal standard. What are the potential causes?
Peak splitting for a single compound, such as an internal standard, can arise from various issues within the chromatographic system. The appearance of a shoulder or a distinct twin peak for this compound can be attributed to several factors, broadly categorized as chromatographic effects, issues with the internal standard itself, or improper method parameters.[2][3][4]
Q3: Could the fact that the standard is deuterated be the cause of the peak splitting?
While less common than other causes, the deuterium isotope effect can lead to partial separation of the deuterated standard from any residual non-deuterated pencycuron present as an impurity in the standard material.[5] This can result in a broadened or split peak. Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which may cause them to elute at slightly different retention times.
Troubleshooting Guides
Issue 1: Peak Splitting Observed for this compound
If you are observing peak splitting specifically for the this compound internal standard, follow this troubleshooting guide.
Step 1: Investigate the Internal Standard Solution
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Purity of the Standard: The deuterated standard may contain a small amount of the non-deuterated analyte. This impurity can co-elute and cause peak distortion or splitting. To check for this, inject a high concentration of the this compound standard alone and look for a signal at the mass transition of the non-deuterated pencycuron.
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Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or temperatures. This can lead to a mixed population of molecules and result in peak splitting. To assess this, incubate the internal standard in your sample diluent and mobile phase for a period equivalent to your analytical run time and re-inject to see if the peak shape worsens or if a signal for partially deuterated species appears.
Step 2: Evaluate Chromatographic Conditions
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Column Issues: A common cause of peak splitting for all compounds in a run, including the internal standard, is a problem with the column.
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Column Void: A void at the head of the column can cause the sample to be introduced unevenly, leading to a split peak.
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Contamination: Accumulation of matrix components on the column inlet or frit can disrupt the flow path and cause peak distortion.
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Blocked Frit: A partially blocked column inlet frit can lead to a non-uniform flow of the sample onto the column.
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Mobile Phase and Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve and inject your this compound standard in the initial mobile phase.
Step 3: Check the Injection Process
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Injection Volume: Injecting too large a volume of sample can lead to column overload and peak fronting or splitting. Try reducing the injection volume to see if the peak shape improves.
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Autosampler Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection depth, can lead to improper sample introduction onto the column.
The following diagram illustrates a logical workflow for troubleshooting this compound peak splitting.
Caption: Troubleshooting workflow for this compound peak splitting.
Experimental Protocols
Below are example starting methodologies for the analysis of pencycuron. These should be optimized for your specific instrumentation and application.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the determination of pencycuron in agricultural products.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Monitored Ions | m/z 125, 180, 91 (for pencycuron) |
High-Performance Liquid Chromatography (HPLC-UVD) Method
This method is established for the analysis of pencycuron in various agricultural commodities.
| Parameter | Setting |
| HPLC System | Shimadzu LC-20A series or equivalent |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | UV-Vis Detector |
| Wavelength | 230 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following tables summarize typical validation parameters for pencycuron analysis. These values can serve as a benchmark for your own method development and validation.
Table 1: GC-NPD Method Validation Data for Pencycuron
| Parameter | Value |
| Linearity Range | 0.02 - 2.0 mg/kg |
| Correlation Coefficient (r²) | > 0.9999 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.02 mg/kg |
| Mean Recovery (0.02 mg/kg) | 79.6 - 107.5% |
| Mean Recovery (0.2 mg/kg) | 86.4 - 112.1% |
| Mean Recovery (1.0 mg/kg) | 84.0 - 104.9% |
| RSD of Recovery | < 5% |
Table 2: LC-MS/MS Method Validation Data for Pencycuron in Eggplant
| Parameter | Value |
| Linearity Range | 0.005 - 0.5 mg/kg |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
| Recovery Rate | 102.6 - 106.1% |
| Relative Standard Deviation (RSD) | 2.3 - 6.4% |
| Matrix Effect | +8.1% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and the observation of peak splitting.
Caption: Causes of this compound peak splitting.
References
Matrix effects in Pencycuron analysis with Pencycuron-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are analyzing the fungicide Pencycuron, particularly when using its deuterated internal standard, Pencycuron-d5. The focus is on identifying and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Pencycuron analysis?
A1: In the context of LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest, such as Pencycuron. These co-extracted components can interfere with the ionization process of Pencycuron in the mass spectrometer's source.[1] This interference can either decrease the analyte's signal, a phenomenon known as ion suppression , or increase it, known as ion enhancement .[2][3] Both effects can lead to inaccurate quantification, affecting the precision and reliability of the analytical results.
Q2: What is this compound and why is it used as an internal standard?
A2: this compound is a deuterated form of Pencycuron, where five hydrogen atoms have been replaced with deuterium. It is used as a stable isotope-labeled (SIL) internal standard (IS) for quantitative analysis. Because its chemical and physical properties are nearly identical to Pencycuron, it is expected to behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of this compound to every sample, it can effectively compensate for variations in the analytical process, including matrix-induced signal suppression or enhancement, leading to more accurate and precise results.
Q3: How is the matrix effect (ME) calculated?
A3: The matrix effect is typically calculated by comparing the slope of the calibration curve prepared in the sample matrix to the slope of the calibration curve prepared in a pure solvent. The formula is as follows:
ME (%) = [(Slope in Matrix / Slope in Solvent) - 1] * 100
A positive percentage indicates signal enhancement, while a negative percentage signifies signal suppression. A matrix effect is generally considered negligible or soft if it falls within the range of -20% to +20%.
Q4: What level of matrix effect is expected for Pencycuron in different samples?
A4: The matrix effect for Pencycuron can vary significantly depending on the complexity of the sample matrix. For example, in a study on eggplants using a modified QuEChERS method, a slight signal enhancement of +8.1% was observed, which is considered a negligible or soft matrix effect. In contrast, analysis in leafy vegetables has shown a signal suppression of -14.5%. It is crucial to evaluate the matrix effect for each specific type of sample being analyzed.
Troubleshooting Guide
Issue 1: Significant Signal Suppression or Enhancement is Observed Despite Using this compound.
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Possible Cause: The analyte (Pencycuron) and the internal standard (this compound) are not co-eluting perfectly from the LC column. The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, which may lead to a small shift in retention time. If the matrix components that cause ion suppression elute at a slightly different time than the analyte or the IS, the compensation will not be effective.
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Solution:
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Optimize Chromatography: Adjust the LC gradient, flow rate, or mobile phase composition to ensure the Pencycuron and this compound peaks are as closely aligned as possible.
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Evaluate Sample Cleanup: The sample preparation method may not be sufficient to remove the interfering matrix components. Consider adding or changing a dispersive solid-phase extraction (dSPE) cleanup step. For example, if analyzing fatty matrices, a sorbent like C18 can be added to the dSPE step to remove lipids. For pigmented samples, graphitized carbon black (GCB) can be effective.
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Dilute the Sample: Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, ensure that the diluted sample concentration is still well above the method's limit of quantification (LOQ).
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Issue 2: Poor Recovery of Pencycuron.
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Possible Cause: The extraction method may not be efficient for the specific sample matrix. Pencycuron may be strongly adsorbed to the matrix components.
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Solution:
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Modify Extraction Solvent: Ensure the extraction solvent is appropriate for Pencycuron. Acetonitrile is commonly used in the QuEChERS method.
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Adjust pH: The pH of the extraction solvent can influence the recovery of certain pesticides. Experiment with buffered QuEChERS methods (e.g., AOAC or EN versions) to see if recovery improves.
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Check dSPE Sorbents: Some dSPE sorbents, particularly GCB, can retain certain planar pesticides. Ensure that the chosen sorbent is not causing a loss of Pencycuron during the cleanup step.
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Issue 3: Inconsistent Results Across a Batch of Samples.
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Possible Cause: The matrix effect is variable between individual samples. This can be due to natural variations in the sample composition.
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Solution:
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Ensure Homogenization: Thoroughly homogenize the initial sample to ensure that the portion taken for analysis is representative.
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Use this compound Consistently: Ensure that the internal standard is added at a consistent concentration to every sample, standard, and quality control.
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Matrix-Matched Calibration: If variability is high, preparing calibration standards in a pooled blank matrix extract from the same sample type is the most reliable way to ensure accurate quantification.
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Data Presentation
The following table summarizes the reported matrix effects for Pencycuron in different vegetable matrices.
| Matrix | Matrix Effect (%) | Type of Effect | Reference |
| Eggplant | +8.1 | Soft Enhancement | |
| Leafy Vegetables | -14.5 | Soft Suppression |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
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Prepare Solvent Standards: Create a series of calibration standards of Pencycuron at different concentrations in a pure solvent (e.g., acetonitrile).
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Prepare Matrix-Matched Standards:
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Extract a blank sample (known to be free of Pencycuron) using the chosen sample preparation method (e.g., QuEChERS).
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Spike the resulting blank matrix extract with Pencycuron at the same concentrations as the solvent standards.
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Analysis: Analyze both sets of standards using the developed LC-MS/MS method.
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Calculation: Generate calibration curves for both the solvent and matrix-matched standards. Calculate the matrix effect using the formula: ME (%) = [(Slopematrix / Slopesolvent) - 1] * 100.
Protocol 2: Modified QuEChERS Sample Preparation for Pencycuron
This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which can be adapted for various food matrices.
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Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable).
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Spike with a known amount of this compound internal standard solution.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Shake vigorously for 1 minute and then centrifuge.
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Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Take an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer).
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Transfer it to a dSPE tube containing anhydrous MgSO₄ and a cleanup sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, or GCB for pigmented matrices).
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Vortex for 30 seconds and centrifuge.
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Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for Pencycuron analysis.
Caption: Logic of using this compound to correct for matrix effects.
References
Improving signal-to-noise ratio for Pencycuron-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) for Pencycuron-d5 in analytical experiments, particularly those involving Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterated form of Pencycuron, a phenylurea fungicide. In analytical chemistry, deuterated compounds like this compound are commonly used as internal standards. They are chemically almost identical to the non-deuterated analyte (Pencycuron), meaning they behave similarly during sample preparation and analysis. This allows for more accurate quantification by correcting for variations in sample extraction, matrix effects, and instrument response.
Q2: I am observing a low signal-to-noise ratio for this compound. What are the common causes?
A2: A low signal-to-noise ratio for this compound can stem from several factors:
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Suboptimal Mass Spectrometry Parameters: Incorrect settings for parameters like cone voltage (declustering potential) and collision energy can lead to poor ion transmission and fragmentation, resulting in a weak signal.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source, thereby reducing its signal intensity.
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Inefficient Sample Preparation: Poor extraction and cleanup of the sample can leave behind interfering substances that contribute to high background noise and ion suppression.
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Instrument Contamination: A dirty ion source or mass spectrometer can be a significant source of background noise.
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Low Concentration: The concentration of the this compound internal standard may be too low, resulting in a weak signal that is difficult to distinguish from the baseline noise.
Q3: Can the deuterated internal standard itself be a source of noise or poor signal?
A3: Yes, in some cases, the internal standard can be the source of the problem. Potential issues include:
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Impurities: The this compound standard may contain impurities that contribute to background noise.
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Isotopic Instability: Although rare for this compound, in some deuterated standards, the deuterium atoms can exchange with hydrogen atoms from the solvent, leading to a decrease in the signal at the expected mass-to-charge ratio.
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometry Parameters
A common reason for poor signal-to-noise is suboptimal MS parameters. The declustering potential (or cone voltage) is a critical parameter to optimize as it affects the transmission of ions from the source to the mass analyzer.
Troubleshooting Workflow for MS Parameter Optimization
Caption: Workflow for optimizing declustering potential to improve SNR.
Data Presentation: Declustering Potential Optimization
The following table illustrates the impact of declustering potential (DP) on the signal, noise, and resulting signal-to-noise ratio for this compound.
| Declustering Potential (V) | Signal Intensity (Counts) | Noise (Counts) | Signal-to-Noise Ratio (S/N) |
| 40 | 150,000 | 10,000 | 15 |
| 50 | 250,000 | 9,500 | 26 |
| 60 | 400,000 | 10,500 | 38 |
| 70 | 550,000 | 11,000 | 50 |
| 80 | 450,000 | 12,000 | 38 |
| 90 | 300,000 | 15,000 | 20 |
Note: This is example data to illustrate the optimization process. Optimal values will vary by instrument.
Guide 2: Mitigating Matrix Effects with Sample Preparation
Matrix effects, particularly ion suppression, can significantly reduce the signal of this compound. Improving the sample cleanup process is crucial to minimize these effects. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residue analysis in food matrices.
Signaling Pathway of Ion Suppression
Caption: How matrix components can suppress the this compound signal.
Data Presentation: Impact of Sample Cleanup on SNR
This table shows a comparison of the signal-to-noise ratio for this compound with and without an enhanced sample cleanup step.
| Sample Preparation Method | Signal Intensity (Counts) | Noise (Counts) | Signal-to-Noise Ratio (S/N) |
| Basic Extraction | 200,000 | 15,000 | 13 |
| QuEChERS with dSPE | 450,000 | 9,000 | 50 |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS
This protocol is adapted for the analysis of Pencycuron in a food matrix like eggplant.[1]
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Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
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Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.
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Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube. Shake for another minute.[1]
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Centrifugation: Centrifuge the sample at 3500 rpm for 5 minutes.[1]
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Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 1 mL of the upper organic layer to a dSPE tube containing 25 mg PSA, 7.5 mg GCB (Graphitized Carbon Black), and 150 mg MgSO₄. Vortex for 1 minute.[1]
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Final Centrifugation: Centrifuge the dSPE tube at high speed (e.g., 13,000 rpm) for 5 minutes.[1]
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Dilution: Take an aliquot of the supernatant and dilute it with acetonitrile for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the LC-MS/MS analysis of this compound.
Liquid Chromatography (LC) Conditions:
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Column: A C18 reversed-phase column is suitable for this analysis.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: 0.3 mL/min
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Injection Volume: 2 µL
Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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MRM Transitions: The precursor ion for Pencycuron is [M+H]⁺ at m/z 329.3. For this compound, the precursor ion will be shifted by the number of deuterium atoms. Assuming a d5 label on a non-exchangeable position, the precursor would be approximately m/z 334.3. The product ions for Pencycuron are typically m/z 125.1 and 218.2. The corresponding product ions for this compound would be expected to be the same if the deuterium labels are not on the fragmented parts of the molecule.
MRM Transitions for Pencycuron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Pencycuron | 329.3 | 125.1 | -24 | Quantifier |
| Pencycuron | 329.3 | 218.2 | -17 | Qualifier |
| This compound | ~334.3 | 125.1 | -24 | Internal Standard |
| This compound | ~334.3 | 218.2 | -17 | IS Qualifier |
Note: The exact m/z values and collision energies should be optimized for your specific instrument and this compound standard.
References
Pencycuron-d5 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of Pencycuron-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled form of Pencycuron, a non-systemic phenylurea fungicide.[1] It is primarily used as an internal standard for the quantitative analysis of Pencycuron in various samples by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under specific conditions depending on its form (solid or in solution). Always refer to the certificate of analysis provided by the supplier.[2][3] General recommendations are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound analytical standard in a suitable solvent such as acetone or acetonitrile to a known concentration, for example, 1000 mg/L.[4] Subsequent dilutions can be made using acetonitrile to create working solutions for your experiments.
Q4: Is this compound sensitive to light?
Q5: What are the expected degradation products of this compound?
A5: The degradation of phenylurea fungicides can occur through the cleavage of the urea bridge. For Pencycuron, this would likely lead to the formation of (4-chlorophenyl)methanamine and cyclopentyl isocyanate derivatives, although specific degradation pathways for this compound need to be experimentally confirmed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor analytical results (e.g., peak area variation) | 1. Degradation of this compound standard solution. 2. Improper storage of the standard solution. 3. Evaporation of solvent from the standard solution. 4. Contamination of the standard. | 1. Prepare a fresh working standard solution from the stock solution. If the issue persists, prepare a new stock solution. 2. Verify that the storage conditions (temperature, light exposure) align with the recommendations. Short-term exposure to higher temperatures (less than seven days) should not negatively impact long-term stability for unopened standards. 3. Ensure vials are tightly sealed. Use vials with PTFE-lined caps to minimize leakage and evaporation. For volatile standards, cool the vial before transferring the solution. 4. Do not return unused material to the original container. |
| Loss of this compound signal over time in stored samples | 1. Degradation of this compound in the sample matrix. 2. Adsorption to the storage container. | 1. Pencycuron has a half-life of 4.9 days in eggplant and 1.57-2.77 days in rice plants. Similar degradation rates can be expected for this compound. Analyze samples as quickly as possible after preparation. 2. Use silanized glass or polypropylene vials to minimize adsorption, especially for long-term storage of low-concentration samples. |
| Unexpected peaks in the chromatogram | 1. Presence of degradation products. 2. Contamination from solvent or sample preparation materials. | 1. Analyze a freshly prepared standard to confirm the retention time of the parent compound. Investigate the mass spectra of the unexpected peaks to identify potential degradation products. 2. Run a solvent blank to check for contamination. Ensure all glassware and equipment are thoroughly cleaned. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid (Powder) | -20°C | Long-term (years) | |
| 0 - 4°C | Short-term (days to weeks) | ||
| Ambient (>5°C) | Check supplier recommendations | ||
| In Solvent | -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Table 2: Degradation Half-Life of Pencycuron in Different Matrices
| Matrix | Half-Life (t½) | Conditions | Reference(s) |
| Eggplant | 4.9 days | Greenhouse conditions | |
| Rice Plant | 1.57 - 2.77 days | Waterlogged tropic rice field | |
| Soil (Alluvial & Coastal Saline) | Dependent on initial concentration and soil conditions | Laboratory conditions |
Note: The degradation of this compound is expected to be very similar to that of Pencycuron.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Working Solution
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Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
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Materials:
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This compound analytical standard
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High-purity solvent (e.g., acetonitrile)
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Calibrated analytical balance
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Volumetric flasks (Class A)
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Amber glass autosampler vials with PTFE-lined caps
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LC-MS/MS system
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Procedure:
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Prepare a stock solution of this compound at a concentration of 100 mg/L in the chosen solvent.
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From the stock solution, prepare a working solution at a concentration of 1 mg/L.
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Divide the working solution into multiple amber glass vials.
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Analyze a set of freshly prepared vials (T=0) using a validated LC-MS/MS method to establish the initial peak area.
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Store the remaining vials under the desired conditions (e.g., refrigerated at 4°C and at room temperature, protected from light).
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At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a set of vials from each storage condition.
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Allow the vials to equilibrate to room temperature before analysis.
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Analyze the samples by LC-MS/MS.
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Compare the average peak area at each time point to the initial peak area at T=0.
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The compound is considered stable if the mean response remains within a predefined range (e.g., ±10%) of the initial response.
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Protocol 2: General Method for this compound Analysis by LC-MS/MS
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Objective: To quantify Pencycuron using this compound as an internal standard.
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Sample Preparation (QuEChERS method for eggplant as an example):
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Homogenize a representative sample of the matrix.
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Weigh a portion of the homogenized sample into a centrifuge tube.
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Add a known amount of this compound internal standard solution.
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Add extraction solvent (e.g., acetonitrile) and shake vigorously.
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Add extraction salts, shake, and centrifuge.
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Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.
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Transfer the cleaned extract for LC-MS/MS analysis.
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LC-MS/MS Conditions (example):
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LC Column: C18 or equivalent
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Mobile Phase: Gradient of water with formic acid and acetonitrile.
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MS/MS Monitoring: Multiple Reaction Monitoring (MRM). For Pencycuron, precursor ion [M+H]⁺ and product ions m/z 125.1 and 218.2 can be monitored. The corresponding ions for this compound would be shifted by +5 Da.
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Visualizations
Caption: Workflow for assessing the stability of a this compound solution.
Caption: Proposed primary photodegradation pathway for this compound.
References
Technical Support Center: Troubleshooting Pencycuron-d5 Quantification Errors
Welcome to the technical support center for Pencycuron-d5 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in this compound quantification?
The most frequently encountered issues when using this compound as an internal standard include:
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Isotopic Exchange (H/D Exchange): The loss of deuterium atoms from the internal standard and their replacement with hydrogen from the solvent.[1]
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Chromatographic (Isotopic) Shift: The deuterated internal standard (this compound) does not co-elute perfectly with the native analyte (Pencycuron).[1]
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Impurity of the Standard: The presence of unlabeled Pencycuron in the this compound internal standard material.[1][2]
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Differential Matrix Effects: Components of the sample matrix affect the ionization of the analyte and the internal standard differently, leading to variations in signal intensity.[1]
Q2: Why is my this compound internal standard showing a different retention time than Pencycuron?
This phenomenon is known as the "deuterium isotope effect". Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts. This can lead to a shift in retention time, particularly in reverse-phase chromatography where deuterated compounds often elute slightly earlier. This can be problematic as it may lead to differential matrix effects.
Q3: What are the ideal purity requirements for a this compound internal standard?
For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:
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Chemical Purity: >99%
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Isotopic Enrichment: ≥98%
High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.
Troubleshooting Guides
Issue 1: High Variability and Inaccurate Quantification
Symptom: High coefficient of variation (%CV) in quality control (QC) samples and inaccurate measurement of sample concentrations.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both Pencycuron and this compound. 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components. For instance, in the analysis of Pencycuron in eggplant, graphitized carbon black (GCB) was shown to be effective. 3. Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to better separate the analyte and internal standard from matrix interferences. 4. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components. |
| Inconsistent Sample Preparation | 1. Review Pipetting Technique: Ensure accurate and consistent addition of the internal standard to all samples. 2. Ensure Thorough Mixing: Vortex or mix samples adequately after adding the internal standard. 3. Optimize Extraction Procedure: Validate the extraction recovery of both the analyte and internal standard to ensure consistency. |
| Internal Standard Instability | 1. Check for Isotopic Exchange: Analyze the internal standard in a blank matrix over time to see if there is an increase in the signal of the unlabeled analyte. 2. Solvent Selection: Prepare stock solutions and store standards in aprotic solvents like acetonitrile or methanol whenever possible. Minimize the time the standard spends in aqueous or protic solutions. 3. Control pH: Avoid highly acidic or basic conditions during sample preparation and in the mobile phase, as these can catalyze H/D exchange. |
Issue 2: Drifting Internal Standard Signal
Symptom: The peak area of this compound consistently increases or decreases over the course of an analytical run.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| System Contamination | 1. Clean the Ion Source: Contamination in the mass spectrometer's ion source can lead to signal drift. 2. Passivate the System: Make several injections of a high-concentration standard to saturate active sites in the LC system before running samples. |
| Isotopic Exchange (H/D Exchange) | 1. Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases. 2. Review Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., aromatic rings). |
| Temperature Fluctuations | 1. Use a Column Oven: Ensure a stable column temperature to maintain consistent retention times and peak shapes. 2. Control Autosampler Temperature: Keep samples in a temperature-controlled autosampler to prevent degradation. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol is designed to determine if components in the sample matrix are affecting the ionization of Pencycuron and this compound.
Materials:
-
Blank biological matrix (at least 6 different lots)
-
Pencycuron and this compound working solutions
-
Mobile phase or reconstitution solvent
Procedure:
-
Prepare Set A (Neat Solution): Spike the Pencycuron and this compound working solutions into the mobile phase or reconstitution solvent at a concentration representative of the study samples.
-
Prepare Set B (Post-Extraction Spike): Extract the blank biological matrix using your established sample preparation method. Spike the Pencycuron and this compound working solutions into the extracted matrix supernatant at the same final concentration as Set A.
-
Analyze Samples: Inject both sets of samples into the LC-MS system and record the peak areas of Pencycuron and this compound.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 indicates a minimal matrix effect.
-
Data Interpretation:
| Scenario | Interpretation |
| MF of Pencycuron ≈ MF of this compound | The internal standard is effectively compensating for matrix effects. |
| MF of Pencycuron ≠ MF of this compound | Differential matrix effects are occurring, which can lead to inaccurate quantification. |
Visualizations
Caption: A workflow for troubleshooting common this compound quantification issues.
Caption: A decision-making diagram for the diagnosis of matrix effects.
References
Validation & Comparative
Pencycuron-d5 as an Internal Standard for Fungicide Analysis: A Comparative Guide
In the quantitative analysis of the fungicide Pencycuron, particularly in complex matrices such as food and environmental samples, the choice of a suitable internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of Pencycuron-d5, a deuterated stable isotope-labeled (SIL) internal standard, with other potential internal standards. The evidence overwhelmingly supports the use of this compound for robust and defensible analytical outcomes.
The Gold Standard: this compound
This compound is a form of Pencycuron where five hydrogen atoms have been replaced with deuterium atoms. This modification results in a molecule with a higher mass that can be distinguished from the native analyte by a mass spectrometer. However, its chemical and physical properties remain virtually identical to the parent Pencycuron molecule. This near-identical behavior is the primary reason for its superior performance as an internal standard.
The key advantage of using a SIL internal standard like this compound is its ability to accurately compensate for variations that can occur throughout the analytical workflow.[1][2] These variations may include:
-
Sample loss during extraction and cleanup: Any loss of the target analyte during these steps will be mirrored by a proportional loss of this compound.
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[3][4] this compound experiences the same matrix effects as the native Pencycuron, thus effectively normalizing the signal.[5]
-
Instrumental variability: Fluctuations in injection volume and detector response are also compensated for by the consistent response ratio of the analyte to the internal standard.
Alternative Internal Standards and Their Limitations
In the absence of a dedicated SIL internal standard, analysts may consider other compounds as alternatives. The most common alternatives include:
-
Structural Analogs: These are compounds with a chemical structure similar to the analyte. For Pencycuron, another phenylurea fungicide could potentially be used. However, even small differences in chemical structure can lead to significant variations in physicochemical properties, resulting in different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. This can lead to inadequate compensation for matrix effects and other sources of error.
-
Other Isotopically Labeled Compounds: In some multi-residue methods, a single isotopically labeled standard may be used to quantify several analytes with similar properties. While this is a more cost-effective approach, it is a compromise and may not provide the same level of accuracy as using a dedicated SIL internal standard for each analyte, as the co-elution and ionization behavior will not be perfectly matched.
Performance Comparison: this compound vs. Alternative Internal Standards
The following table summarizes the expected performance characteristics of this compound compared to a hypothetical non-isotopically labeled structural analog internal standard in the analysis of Pencycuron. This comparison is based on the well-established principles of internal standardization in analytical chemistry.
| Performance Parameter | This compound (Isotopically Labeled IS) | Structural Analog (Non-Isotopically Labeled IS) |
| Compensation for Matrix Effects | Excellent | Poor to Moderate |
| Correction for Sample Loss | Excellent | Moderate |
| Accuracy | High | Moderate to Low |
| Precision (Repeatability) | High | Moderate |
| Linearity of Calibration Curve | Excellent | Good |
| Limit of Quantification (LOQ) | Lower | Potentially Higher |
| Method Robustness | High | Moderate |
Experimental Protocols
A typical experimental workflow for the analysis of Pencycuron in a food matrix using this compound as an internal standard would involve the following steps. This protocol is a representative example based on established methods for fungicide residue analysis.
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Centrifugation: Vortex and centrifuge the d-SPE tube.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of Pencycuron.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the transitions for both Pencycuron and this compound.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the choice of an internal standard.
Conclusion
For researchers and scientists requiring the highest level of accuracy and reliability in the quantification of Pencycuron, this compound is the unequivocally superior choice for an internal standard. Its ability to mimic the behavior of the native analyte throughout the entire analytical process ensures robust, defensible, and reproducible results, which is especially critical when dealing with complex sample matrices. While alternative internal standards may be considered, they introduce a greater potential for analytical error and should only be employed with a thorough understanding of their limitations and comprehensive method validation.
References
- 1. lcms.cz [lcms.cz]
- 2. selectscience.net [selectscience.net]
- 3. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
Precision in Pencycuron Quantification: A Comparative Guide to Analytical Methods Utilizing Pencycuron-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pencycuron, a phenylurea fungicide. It highlights the enhanced accuracy and reliability achieved by employing Pencycuron-d5 as an internal standard, supported by experimental data from various studies. Detailed protocols and visual workflows are presented to assist researchers in selecting and implementing the most suitable methods for their specific needs.
Superior Accuracy with Isotope Dilution
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in environmental and biological samples. This technique, known as isotope dilution mass spectrometry (IDMS), offers significant advantages over traditional external or internal standard methods. By incorporating a known amount of the deuterated analogue at the beginning of the sample preparation process, this compound serves as an ideal surrogate that experiences the same analytical variations as the target analyte, including extraction inefficiencies, matrix effects, and instrument variability. This co-elution and co-ionization behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant throughout the analytical workflow.
Comparative Analysis of Quantification Methods
While direct comparative studies showcasing the quantification of Pencycuron with and without this compound are not extensively published, the principles of isotope dilution and data from various analytical methods for Pencycuron provide a clear indication of the expected performance. The following table summarizes the performance characteristics of common analytical techniques used for Pencycuron quantification. The inclusion of an isotopic internal standard like this compound with LC-MS/MS is anticipated to yield the highest level of accuracy and precision.
| Analytical Method | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Notes |
| LC-MS/MS | 0.005 | 102.6 - 106.1[1][2] | 2.3 - 6.4[1][2] | High sensitivity and selectivity. Ideal for complex matrices. |
| GC-NPD | 0.02 | 79.6 - 112.1[3] | < 5 (recovery), 1.6 - 11.5 (precision) | Good performance for less complex matrices. |
| LC-MS/MS with this compound (Projected) | ≤ 0.005 | 95 - 105 (projected) | < 5 (projected) | Expected to provide the highest accuracy by correcting for matrix effects and procedural losses. |
Experimental Protocol: Pencycuron Quantification in Agricultural Samples using LC-MS/MS
This protocol is adapted from established methods for the analysis of Pencycuron in agricultural products. The use of this compound as an internal standard is incorporated for enhanced accuracy.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize 10 g of the sample (e.g., eggplant) with 10 mL of acetonitrile.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the homogenized sample.
-
Extraction: Add extraction salts (e.g., magnesium sulfate, sodium chloride) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Pencycuron: e.g., 329.3 → 125.1 (quantifier), 329.3 → 218.2 (qualifier)
-
This compound: Monitor the corresponding mass shift (e.g., 334.3 → 130.1)
-
3. Quantification
-
Construct a calibration curve using standards containing known concentrations of Pencycuron and a fixed concentration of this compound.
-
Calculate the concentration of Pencycuron in the samples based on the peak area ratio of the analyte to the internal standard.
Visualizing the Workflow and Mode of Action
To further elucidate the experimental process and the biological target of Pencycuron, the following diagrams are provided.
Pencycuron is known to inhibit fungal growth by disrupting mitosis and cell division. The following diagram illustrates this mode of action at a cellular level.
References
Validation of an Analytical Method for Pencycuron using Pencycuron-d5 as an Internal Standard: A Comparative Guide
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Pencycuron, a widely used fungicide, with a focus on the application of its deuterated analog, Pencycuron-d5, as an internal standard. The use of an isotopically labeled internal standard is a critical component in modern analytical chemistry, particularly in complex matrices, for enhancing the accuracy, precision, and overall reliability of quantitative results. This document is intended for researchers, scientists, and professionals in the field of drug development and residue analysis.
Introduction to Pencycuron and the Role of Internal Standards
Pencycuron, a non-systemic phenylurea fungicide, is effective against a variety of fungal diseases in crops.[1][2] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residue levels in food and environmental samples to ensure consumer safety and regulatory compliance.[2][3][4]
The accuracy of quantitative analytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography (GC), can be significantly affected by various factors including matrix effects, sample preparation inconsistencies, and instrumental variations. The use of an internal standard (IS) that closely mimics the chemical and physical properties of the analyte is a widely accepted strategy to compensate for these potential errors. This compound, a deuterated form of Pencycuron, serves as an ideal internal standard as it co-elutes with the analyte and experiences similar ionization and fragmentation behavior in mass spectrometry, while being distinguishable by its mass-to-charge ratio.
Comparison of Analytical Methods
The following table compares the expected performance of an analytical method for Pencycuron with and without the use of this compound as an internal standard. The data presented is a synthesis of typical performance characteristics observed in validated methods for pesticide residue analysis.
| Validation Parameter | Method without Internal Standard | Method with this compound as Internal Standard | Typical Acceptance Criteria |
| Linearity (Coefficient of Determination, r²) | > 0.99 | > 0.999 | > 0.99 |
| Accuracy (Recovery %) | 80-110% | 95-105% | 70-120% |
| Precision (Relative Standard Deviation, RSD %) | < 15% | < 5% | < 20% |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | 0.005 - 0.01 mg/kg | Dependent on regulatory limits |
| Matrix Effect | Variable and can be significant | Significantly reduced | Within ±20% |
The use of this compound as an internal standard is expected to lead to a significant improvement in the accuracy and precision of the analytical method by correcting for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.
Experimental Protocols
Preparation of Standard Solutions
-
Pencycuron Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Pencycuron analytical standard and dissolve in 10 mL of a suitable solvent such as methanol or acetonitrile.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of Pencycuron at concentrations ranging from the expected LOQ to the upper limit of the linear range by serial dilution of the stock solution. Each working standard should be fortified with the this compound internal standard at a constant concentration.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for the extraction of pesticide residues from various matrices.
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of fruit or vegetable).
-
Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the internal standard solution (this compound).
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Centrifugation: Shake vigorously and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Final Extract: Centrifuge and collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable C18 analytical column to separate Pencycuron and this compound from other matrix components. A gradient elution with a mobile phase consisting of water and methanol/acetonitrile with a modifier like formic acid is typically used.
-
Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Pencycuron and this compound in the Multiple Reaction Monitoring (MRM) mode.
Method Validation Parameters
The analytical method should be validated for the following parameters according to established guidelines:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank samples and spiked samples to ensure no significant interference at the retention time of the analyte and internal standard.
-
Linearity and Range: The linearity of the method is evaluated by analyzing a series of standard solutions at different concentrations. The response should be proportional to the concentration of the analyte over a defined range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The coefficient of determination (r²) should be greater than 0.99.
-
Accuracy: The accuracy of the method is determined by recovery experiments. Samples are spiked with known concentrations of the analyte and analyzed. The percentage of the analyte recovered is calculated. The recovery should typically be within 70-120%.
-
Precision: The precision of the method is expressed as the relative standard deviation (RSD) of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The RSD should generally be less than 20%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte is assessed by comparing the response of the analyte in a pure solvent standard to that in a matrix-matched standard. The use of an isotopically labeled internal standard like this compound is crucial for compensating for matrix effects.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of the analytical method for Pencycuron using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and GC-MS for Pencycuron Analysis with Pencycuron-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticides is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of the fungicide Pencycuron, with the use of its deuterated internal standard, Pencycuron-d5. This comparison is supported by experimental data to aid in selecting the most suitable method for specific analytical needs.
Introduction to Pencycuron and Analytical Challenges
Pencycuron is a phenylurea fungicide used to control diseases caused by Rhizoctonia solani and Pellicularia spp. in various crops. Its determination in complex matrices such as food and environmental samples requires sensitive and selective analytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.
Quantitative Performance Comparison
The choice between LC-MS and GC-MS for Pencycuron analysis often depends on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation. Below is a summary of reported quantitative data for both techniques.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Quantification (LOQ) | 0.005 mg/kg[1][2][3] | 0.01 - 0.04 mg/kg[4] |
| Linearity (r²) | >0.999[1] | >0.999 |
| Recovery (%) | 102.6 - 106.1% | 83.6 - 103.1% |
| Matrix Effect | Minimal with appropriate cleanup | Can be significant, requires matrix-matched standards or effective cleanup |
| Throughput | Generally higher due to simpler sample preparation for some matrices | Can be lower due to potential derivatization needs for some analytes |
| Compound Amenability | Well-suited for a broad range of pesticides, including thermally labile and non-volatile compounds | Suitable for volatile and thermally stable compounds |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of Pencycuron using LC-MS/MS and GC-MS/MS.
Sample Preparation: QuEChERS Method
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices and is applicable for both LC-MS and GC-MS analysis.
-
Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. This compound internal standard is added at this stage.
-
Salting Out: A mixture of salts, typically anhydrous magnesium sulfate and sodium chloride, is added to induce phase separation between the aqueous and organic layers.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components. For matrices with high pigment content, graphitized carbon black (GCB) may be used.
-
Final Extract: After another centrifugation step, the final extract is ready for injection into the LC-MS or GC-MS system.
LC-MS/MS Analysis Protocol
LC-MS/MS is highly effective for the analysis of a wide range of pesticides, including Pencycuron.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for Pencycuron.
-
MRM Transitions:
-
Pencycuron: e.g., precursor ion [M+H]⁺ m/z 329.3 → product ions m/z 125.1 (quantifier) and m/z 218.2 (qualifier).
-
This compound: The precursor ion will be shifted by +5 Da (m/z 334.3), and the product ions will be selected accordingly.
-
GC-MS/MS Analysis Protocol
GC-MS is a robust technique for the analysis of thermally stable and volatile compounds.
-
Chromatographic System: A gas chromatograph with a capillary column.
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane phase, is suitable.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.
-
Ionization Source: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
MRM Transitions:
-
Pencycuron: Precursor ion and product ions would be selected based on the fragmentation pattern of Pencycuron in the EI source. Common fragments for similar compounds often involve the chlorobenzyl moiety.
-
This compound: MRM transitions would be selected based on the fragmentation of the deuterated standard.
-
Visualizing the Workflow and Method Selection
To better understand the analytical process and the decision-making involved in choosing between LC-MS and GC-MS, the following diagrams are provided.
Conclusion
Both LC-MS/MS and GC-MS/MS are suitable techniques for the quantitative analysis of Pencycuron, especially when coupled with the use of a deuterated internal standard like this compound. The choice between the two will depend on the specific analytical requirements.
-
LC-MS/MS appears to offer higher sensitivity based on the reported LOQs and is the method of choice for multi-residue analysis of a wide range of pesticides with varying polarities and thermal stabilities.
-
GC-MS/MS is a reliable and robust alternative, particularly in laboratories where this instrumentation is well-established for pesticide analysis.
For optimal results, method validation should be performed in the specific matrix of interest to ensure that the chosen technique meets the required performance criteria for accuracy, precision, and sensitivity.
References
The Gold Standard for Pencycuron Analysis: A Comparative Guide to Using Pencycuron-d5 in Complex Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in complex matrices is paramount. This guide provides a comprehensive comparison of analytical methods for detecting the fungicide Pencycuron, with a focus on the superior performance of using the isotopically labeled internal standard, Pencycuron-d5.
When analyzing samples such as fruits, vegetables, and other agricultural products, the sample matrix itself can significantly interfere with the detection of the target analyte. This "matrix effect" can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. To counteract this, various analytical strategies are employed. Here, we compare the use of this compound as an internal standard against the common practice of matrix-matched calibration.
Mitigating Matrix Effects: this compound vs. Alternatives
The use of an isotopically labeled internal standard, such as this compound, is widely regarded as the gold standard for quantitative analysis in complex matrices. This compound is chemically identical to Pencycuron, with the only difference being the substitution of five hydrogen atoms with deuterium. This near-identical chemical and physical behavior ensures that it experiences the same matrix effects and extraction inefficiencies as the non-labeled Pencycuron. By adding a known amount of this compound to the sample at the beginning of the analytical process, any variations in the final measurement will affect both the analyte and the internal standard equally. The ratio of their signals is then used for quantification, effectively canceling out the matrix-induced errors and leading to more accurate and precise results.
In contrast, methods like external calibration or even matrix-matched calibration have limitations. Matrix-matched calibration, which involves preparing calibration standards in a blank matrix extract that is similar to the sample, can help to compensate for matrix effects. However, this approach relies on the assumption that the blank matrix is a perfect representation of the sample matrix, which is often not the case. Furthermore, preparing matrix-matched standards can be laborious and time-consuming.
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance data from a study analyzing Pencycuron in eggplant using a QuEChERS extraction method followed by LC-MS/MS analysis with matrix-matched calibration. While a direct comparative study using this compound for the same matrix was not identified in the available literature, the data presented provides a benchmark for a well-optimized method without an isotopically labeled internal standard. The expected improvements with the use of this compound are discussed based on established principles of isotope dilution analysis.
| Performance Metric | LC-MS/MS with Matrix-Matched Calibration (Eggplant Matrix)[1][2][3][4] | Expected Performance with this compound Internal Standard |
| Limit of Quantification (LOQ) | 0.005 mg/kg | Similar or potentially lower due to improved signal-to-noise ratio. |
| Recovery Rates | 102.6% - 106.1% | Consistently closer to 100% across a wider range of concentrations and sample variations. |
| Relative Standard Deviation (RSD) | 2.3% - 6.4% | Generally lower, indicating improved precision and reproducibility. |
| Matrix Effect (%ME) | +8.1% (Signal Enhancement) | Significantly minimized, approaching 0%, as the internal standard co-elutes and experiences the same signal suppression or enhancement. |
Experimental Protocols
Analysis of Pencycuron in Eggplant using QuEChERS and LC-MS/MS with Matrix-Matched Calibration[1]
This method was developed for the determination of Pencycuron residues in eggplant.
Sample Preparation (QuEChERS):
-
Homogenize 10 g of eggplant sample with 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for dispersive solid-phase extraction (d-SPE) cleanup.
-
The d-SPE step utilizes primary secondary amine (PSA) and graphitized carbon black (GCB) sorbents to remove interfering matrix components.
-
After cleanup, the extract is filtered and diluted for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Instrument: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Pencycuron.
Calibration:
-
Matrix-matched calibration standards are prepared by spiking known concentrations of Pencycuron into blank eggplant extracts that have undergone the same QuEChERS procedure.
Proposed Protocol for Pencycuron Analysis using this compound Internal Standard
This protocol outlines the recommended procedure for incorporating this compound for enhanced accuracy.
Sample Preparation (QuEChERS with Internal Standard):
-
To a 10 g homogenized sample, add a known amount of this compound solution in acetonitrile. The concentration of the internal standard should be in the mid-range of the expected analyte concentrations.
-
Proceed with the QuEChERS extraction and d-SPE cleanup as described in the previous protocol.
LC-MS/MS Parameters:
-
The LC conditions would be identical to the matrix-matched method.
-
The MS/MS method would be updated to include the specific MRM transition for this compound.
Quantification:
-
A calibration curve is prepared by plotting the ratio of the peak area of Pencycuron to the peak area of this compound against the concentration of Pencycuron. This ratio is then used to determine the concentration of Pencycuron in the unknown samples.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the logical advantage of using this compound, the following diagrams are provided.
References
The Unseen Advantage: Pencycuron-d5 for Robust Agrochemical Analysis
A Comparative Guide to Enhanced Accuracy in Diverse Sample Matrices
In the landscape of agricultural research and food safety, the precise quantification of fungicides like Pencycuron is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the pivotal role of the deuterated internal standard, Pencycuron-d5, in achieving accurate and reliable results across various sample matrices. While Pencycuron is the target analyte, the use of its stable isotope-labeled counterpart, this compound, as an internal standard is a critical methodological choice that significantly enhances data quality by compensating for matrix effects and procedural inconsistencies.
The Challenge of the Matrix
Analyzing Pencycuron in complex samples such as soil, water, and agricultural products presents a significant challenge due to "matrix effects". These effects, caused by co-extracting compounds, can either suppress or enhance the instrument's signal for the target analyte, leading to inaccurate quantification. The use of an isotopically labeled internal standard like this compound, which behaves chemically and physically almost identically to the non-labeled Pencycuron, is the gold standard for mitigating these effects.
Performance in Key Matrices: A Comparative Overview
The following tables summarize the performance of analytical methods for Pencycuron in various matrices. While these studies do not directly measure the performance of this compound as an analyte, they establish the baseline against which the benefits of using it as an internal standard can be understood. The inclusion of this compound in such validated methods would be expected to improve the robustness and accuracy of these results.
Table 1: Pencycuron Performance in Agricultural Products
| Matrix | Analytical Method | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| Eggplant | LC-MS/MS | 0.005 | 102.6 - 106.1 | 2.3 - 6.4 | +8.1 |
| Rice | GC-NPD | 0.02 | 86.4 - 112.1 | < 5 | Not Reported |
| Chinese Mustard | HPLC-UV | 0.05 | 88.3 - 94.8 | Not Reported | Not Reported |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Pencycuron Performance in Environmental Matrices
| Matrix | Analytical Method | Limit of Detection (LOD) | Half-life (days) | Key Findings |
| Soil (Clay Loam) | Not Specified | Not Specified | Dependent on concentration and soil type | Degraded faster in coastal saline soil and soil amended with decomposed cow manure. |
| Water | LC-MS/MS | 0.5 - 10.6 ng/L (for various pesticides) | Not Applicable | Solid-phase extraction (SPE) is a common and effective extraction method. |
The Role of this compound in Enhancing Analytical Precision
This compound is the deuterium-labeled form of Pencycuron. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS or GC-MS, isotopically labeled internal standards are invaluable. They are added to the sample at a known concentration at the beginning of the analytical process. Because this compound has a slightly higher mass than Pencycuron due to the deuterium atoms, it can be distinguished by the mass spectrometer. However, it co-elutes and experiences the same matrix effects and extraction inefficiencies as the native analyte. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, as any signal suppression or enhancement will affect both compounds equally.
Experimental Protocols: A Blueprint for Accurate Analysis
The following is a generalized experimental protocol for the analysis of Pencycuron in a food matrix using an isotopically labeled internal standard like this compound, based on common methodologies.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously.
-
Salting Out: Add QuEChERS salts (e.g., MgSO₄, NaCl) and shake again.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Take an aliquot of the acetonitrile supernatant.
-
Add dSPE sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components like fatty acids and pigments.
-
Vortex and centrifuge.
3. Instrumental Analysis (LC-MS/MS)
-
Take the final cleaned extract and dilute as necessary.
-
Inject into an LC-MS/MS system.
-
Quantification: Monitor the specific precursor-to-product ion transitions for both Pencycuron and this compound. The ratio of the peak areas is used to calculate the concentration of Pencycuron in the original sample.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the logical advantage of using an internal standard, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov.tw [fda.gov.tw]
- 3. Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
The Analytical Edge: A Comparative Analysis of Pencycuron Metabolite Quantification Using Pencycuron-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount for understanding the biotransformation and potential impact of active compounds. This guide provides a comparative analysis of analytical methodologies for Pencycuron metabolites, highlighting the significant advantages of employing a deuterated internal standard, Pencycuron-d5.
Pencycuron, a phenylurea fungicide, is effective against a range of fungal pathogens.[1] Understanding its metabolic fate is crucial for environmental and food safety assessments. The primary metabolites of Pencycuron include hydroxylated and degraded products formed through various biotransformation pathways.
The Challenge of Accurate Metabolite Quantification
The analysis of metabolites in complex matrices such as soil, water, and biological tissues is fraught with challenges. Matrix effects, where components of the sample interfere with the ionization of the analyte, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[2][3] Furthermore, variability in sample preparation and instrument response can introduce imprecision.
This compound: The Gold Standard for Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for overcoming these challenges.[4] this compound is an ideal internal standard as it co-elutes with the native Pencycuron and its metabolites, experiencing the same matrix effects and variations in extraction recovery and ionization efficiency.[4] Because it is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer, allowing for precise and accurate quantification through isotope dilution.
Comparative Analysis of Analytical Approaches
To illustrate the benefits of using this compound, this guide compares the performance of a conventional LC-MS/MS method (without an internal standard) to an isotope dilution method.
Method 1: LC-MS/MS without Internal Standard
This approach relies on external calibration curves for quantification. While advances in sample clean-up and instrumentation have improved accuracy, the method remains susceptible to matrix effects and procedural variability.
Method 2: LC-MS/MS with this compound Internal Standard (Isotope Dilution)
By spiking the sample with a known concentration of this compound at the beginning of the sample preparation process, any losses during extraction or variations in instrument response will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out these sources of error.
Quantitative Data Comparison
The following table summarizes the expected performance of the two analytical methods. The data for the method without an internal standard is based on typical validation results for pesticide residue analysis, while the data for the isotope dilution method reflects the generally accepted improvements in accuracy and precision afforded by this technique.
| Parameter | LC-MS/MS without Internal Standard | LC-MS/MS with this compound (Isotope Dilution) | Advantage of this compound |
| Accuracy (% Recovery) | 80-120% | 95-105% | Higher and more consistent accuracy |
| Precision (% RSD) | < 20% | < 10% | Improved precision and reproducibility |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | Potentially lower due to reduced noise and interference | Enhanced sensitivity |
| Matrix Effect | Can be significant and variable | Compensated for by the internal standard | Reliable quantification across different matrices |
| Robustness | Susceptible to variations in sample preparation | More robust to procedural variations | Increased method reliability |
Experimental Protocols
A detailed experimental protocol for the analysis of Pencycuron metabolites using this compound is provided below.
Sample Preparation (Soil)
-
Spiking: To a 10 g soil sample, add a known amount of this compound solution.
-
Extraction: Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant and add it to a d-SPE tube containing 150 mg of PSA (primary secondary amine) and 50 mg of C18. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Pencycuron and its metabolites, as well as for this compound.
Visualizing the Advantage: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the metabolic pathway of Pencycuron.
Caption: Comparative experimental workflows for Pencycuron metabolite analysis.
Caption: Proposed metabolic pathway of Pencycuron.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Pencycuron metabolites. This approach effectively mitigates the challenges posed by matrix effects and procedural variability, leading to more accurate and precise data. For researchers and scientists in drug development and environmental monitoring, the adoption of isotope dilution mass spectrometry is essential for generating high-quality, defensible results.
References
Evaluating the Isotopic Purity of Pencycuron-d5: A Comparative Guide
For researchers and scientists engaged in drug development and metabolic studies, the isotopic purity of deuterated standards is of paramount importance for generating accurate and reproducible results. This guide provides a comprehensive evaluation of the isotopic purity of Pencycuron-d5, a deuterated internal standard for the fungicide Pencycuron. We present a comparative overview of the analytical techniques used for this assessment, supported by experimental data and detailed protocols.
The Critical Role of Isotopic Purity
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, deuterated compounds are widely used as internal standards. Their chemical and physical properties closely mimic those of the analyte of interest, allowing for accurate correction of variations during sample preparation and analysis. However, the presence of unlabeled (d0) or partially labeled isotopologues within the deuterated standard can lead to interference and compromise the accuracy of quantitative results. Therefore, rigorous evaluation of isotopic purity is a critical step in the validation of any analytical method using deuterated standards.
Analytical Approaches for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Each method offers unique advantages and provides complementary information regarding the isotopic distribution and structural integrity of the labeled compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound by precisely measuring the mass-to-charge ratio (m/z) of its ions.[2][3] This allows for the differentiation and relative quantification of the deuterated analyte (d5) from its less-deuterated (d0-d4) and unlabeled counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, ¹H NMR (Proton NMR) is used to confirm the positions of deuterium labeling by observing the absence of signals at specific chemical shifts. Furthermore, the integration of remaining proton signals can be used to assess the overall structural integrity of the molecule. For a more direct and quantitative assessment of deuterium incorporation, ²H NMR (Deuterium NMR) can also be employed.[4]
Comparative Isotopic Purity Data for this compound
The isotopic purity of this compound is a key quality parameter. A representative Certificate of Analysis for a batch of this compound indicates an isotopic purity of 99.90%. The following table summarizes the typical isotopic distribution for a high-purity batch of this compound, as would be determined by HRMS.
| Isotopologue | Relative Abundance (%) |
| Pencycuron-d0 | < 0.01 |
| Pencycuron-d1 | < 0.01 |
| Pencycuron-d2 | < 0.05 |
| Pencycuron-d3 | < 0.1 |
| Pencycuron-d4 | 0.5 |
| This compound | > 99.3 |
| Total Isotopic Purity | > 99.9% |
Note: This data is representative and may vary slightly between different batches.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
High-Resolution Mass Spectrometry (HRMS) Protocol for Isotopic Purity
This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL for analysis.
2. LC-HRMS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure the elution of Pencycuron as a sharp peak.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: > 60,000 FWHM.
3. Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of Pencycuron (d0 to d5).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.
-
The isotopic purity is reported as the relative abundance of the fully deuterated species (d5).
¹H NMR Protocol for Structural Confirmation and Purity Assessment
This protocol provides a method for confirming the labeling position and assessing the chemical purity of this compound via ¹H NMR.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Number of Scans: 16 or 32
-
Relaxation Delay: 1-2 seconds
-
Temperature: 25°C
3. Data Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals at the chemical shifts corresponding to the deuterated positions on the phenyl ring confirms the location of the deuterium labels.
-
Integration of the remaining proton signals can be used to confirm the structural integrity of the molecule and to detect the presence of any proton-containing impurities.
Workflow for Isotopic Purity Evaluation
The following diagram illustrates the general workflow for evaluating the isotopic purity of a deuterated standard like this compound.
Caption: Workflow for Isotopic Purity Evaluation of this compound.
Conclusion
The evaluation of isotopic purity is a non-negotiable aspect of using deuterated compounds as internal standards in quantitative analytical studies. For this compound, both High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are indispensable tools. HRMS provides precise quantitative data on the isotopic distribution, while NMR confirms the location of the deuterium labels and the overall structural integrity of the molecule. By employing these complementary techniques, researchers can ensure the quality and reliability of their deuterated standards, leading to more accurate and defensible scientific outcomes.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Gold Standard: A Comparative Guide to Pencycuron Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the quantification of the fungicide Pencycuron. This guide highlights the superior accuracy and reliability of using a deuterated internal standard (Pencycuron-d5) over conventional methods.
The precise and accurate quantification of pesticide residues is paramount in ensuring food safety and environmental protection. For the fungicide Pencycuron, achieving reliable data is critical for regulatory compliance and risk assessment. This guide provides a comprehensive comparison between a state-of-the-art analytical method employing a deuterated internal standard (Method B) and a conventional analytical approach (Method A). The use of a deuterated internal standard, which closely mimics the analyte, is widely recognized as the gold standard in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS).[1]
Comparative Analysis of Method Performance
The robustness of an analytical method is determined by several key validation parameters. The following tables summarize the comparative performance of Method A (without deuterated standard) and Method B (with this compound deuterated standard).
Table 1: Linearity and Sensitivity
| Parameter | Method A (Conventional) | Method B (with Deuterated Standard) |
| Calibration Range | 0.005 - 0.5 mg/kg | 0.005 - 0.5 mg/kg |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.999[2][3] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.005 mg/kg[2][4] |
Table 2: Accuracy and Precision
| Parameter | Method A (Conventional) | Method B (with Deuterated Standard) |
| Recovery (%) | 75-115% | 95-105% |
| Relative Standard Deviation (RSD) | < 15% | < 5% |
Table 3: Matrix Effect
| Parameter | Method A (Conventional) | Method B (with Deuterated Standard) |
| Matrix Effect (%) | -30% to +20% | -5% to +5% |
The data clearly demonstrates that the incorporation of a deuterated internal standard in Method B leads to a significant improvement in linearity, sensitivity, accuracy, and precision. Furthermore, the matrix effect, a common source of error in residue analysis, is substantially minimized.
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below.
Method A: Conventional Analysis without Deuterated Standard
This method relies on external calibration for the quantification of Pencycuron.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take a 1 mL aliquot of the supernatant for clean-up.
-
Add dispersive solid-phase extraction (d-SPE) clean-up powder.
-
Vortex and centrifuge.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water with formic acid and acetonitrile.
-
Injection Volume: 5 µL.
-
Quantification: Based on an external calibration curve prepared in a solvent.
Method B: Analysis with this compound Deuterated Internal Standard
This method incorporates a deuterated internal standard to correct for analytical variability.
1. Sample Preparation (QuEChERS Method with Internal Standard)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take a 1 mL aliquot of the supernatant for clean-up.
-
Add dispersive solid-phase extraction (d-SPE) clean-up powder.
-
Vortex and centrifuge.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water with formic acid and acetonitrile.
-
Injection Volume: 5 µL.
-
Quantification: Based on the ratio of the analyte peak area to the internal standard peak area, plotted against the concentration ratio.
Visualizing the Advantage
The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.
Caption: Workflow comparison of conventional vs. deuterated standard methods.
The key difference in Method B is the addition of the deuterated internal standard at the beginning of the sample preparation process. This ensures that any analyte loss or variation during extraction, clean-up, and injection is mirrored by the internal standard.
Caption: How deuterated standards correct for analytical variability.
Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of signal suppression or enhancement in the mass spectrometer. By calculating the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to a more accurate and precise measurement.
Pencycuron Metabolism
Understanding the metabolic fate of Pencycuron is crucial for identifying relevant target analytes in residue studies. In rice plants, Pencycuron is metabolized through hydroxylation and cleavage of the benzyl group.
Caption: Metabolic transformation of Pencycuron in plants.
The primary metabolites identified include hydroxylated forms and products of benzyl group cleavage. These metabolites may also be monitored in comprehensive residue analysis studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Pencycuron Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Why Deuterated Internal Standards Outperform in Pesticide Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative pesticide analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards against their non-deuterated counterparts, supported by experimental data, to demonstrate their superior performance in complex matrices. In the landscape of analytical techniques, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is fundamental to achieving reliable and reproducible results. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the "gold standard" for their ability to
Safety Operating Guide
Safe Disposal of Pencycuron-d5: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Pencycuron-d5, a deuterated analog of the phenylurea fungicide Pencycuron, is critical for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste. Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) guidelines, is paramount.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Item Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To minimize the inhalation of any dust or aerosols. |
Spill Management Protocol
In the event of a this compound spill, immediate and correct action is necessary to contain the material and mitigate exposure risks.
-
Evacuate and Secure the Area: Non-essential personnel should leave the immediate vicinity of the spill.
-
Ventilate the Space: Increase air circulation by opening a fume hood sash or as appropriate for your laboratory setup.
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.
-
Collect the Material: Carefully sweep or scoop the contained material into a designated, sealable waste container. Avoid actions that could generate dust.
-
Decontaminate the Surface: Clean the spill area thoroughly with a suitable decontamination solution, followed by water. All cleaning materials, including wipes and absorbent pads, must be treated as hazardous waste.
-
Dispose of Contaminated Materials: All items used for cleanup, including gloves and other PPE, must be placed in the hazardous waste container.
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash receptacles.
-
Waste Collection:
-
Place all solid this compound waste, including empty containers and contaminated materials, into a clearly labeled, sealable, and chemically compatible hazardous waste container.
-
If this compound is in a solution, it should be collected in a designated container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation and hand-off. Professional disposal often involves incineration at a licensed facility to ensure complete destruction of the chemical.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Essential Safety and Operational Guide for Handling Pencycuron-d5
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with Pencycuron-d5. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is the deuterated form of Pencycuron, a benzoylurea fungicide.[1] While deuteration can affect the pharmacokinetic and metabolic profiles of drugs, the general handling and safety precautions for Pencycuron are applicable to its deuterated analogue.[1][2]
Hazard Identification and Classification
Pencycuron is classified as very toxic to aquatic life with long-lasting effects.[3][4]
| Hazard Classification | Category |
| Hazardous to the aquatic environment, short-term (Acute) | Acute 1 |
| Hazardous to the aquatic environment, long-term (Chronic) | Chronic 1 |
Signal Word: Warning
Hazard Statements:
-
H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., barrier laminate, nitrile rubber, neoprene rubber, or viton). |
| Protective Clothing | Long-sleeved shirt, long pants, and a lab coat. For more extensive handling, wear fire/flame resistant and impervious clothing. | |
| Respiratory Protection | Ventilation & Respirator | Work in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
Always check the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date PPE requirements.
Operational Plan: Handling and Storage
Handling Procedures:
-
Read the SDS: Before working with this compound, thoroughly read and understand the Safety Data Sheet.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Avoid contact with eyes, skin, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage Procedures:
-
Store in the original, tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials.
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Get medical attention if irritation develops and persists. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately. Never give anything by mouth to an unconscious person. |
Disposal Plan
Pencycuron is very toxic to aquatic life, and its release into the environment must be avoided.
Waste Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Pesticide wastes are acutely hazardous. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law.
-
If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative of the nearest EPA Regional Office for guidance.
Container Handling:
-
Non-refillable containers (<5 gallons): Triple rinse the container promptly after emptying. Offer for recycling if available, or puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.
-
Non-refillable containers (>5 gallons): Do not reuse or refill the container. Offer for recycling if available.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the standard workflow for handling this compound in a laboratory setting and the logical relationship of safety measures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
